Chemical structure and molecular weight of 3'-Methyl-4'-n-pentoxypropiophenone
An In-depth Technical Guide to 3'-Methyl-4'-n-pentoxypropiophenone 3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone with a propiophenone core structure. Its phenyl ring is substituted with a methyl group at the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3'-Methyl-4'-n-pentoxypropiophenone
3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone with a propiophenone core structure. Its phenyl ring is substituted with a methyl group at the 3' position and an n-pentoxy group at the 4' position. While specific research on this compound is not widely available in public literature, its structural similarity to other substituted propiophenones suggests its potential significance as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Propiophenone derivatives are known to be key intermediates in the preparation of various biologically active compounds. This guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and expected analytical characterization of 3'-Methyl-4'-n-pentoxypropiophenone, based on established chemical principles and data from analogous compounds.
Chemical Structure and Properties
The molecular structure of 3'-Methyl-4'-n-pentoxypropiophenone is characterized by a benzene ring substituted with a propan-1-one group, a methyl group, and an n-pentoxy group. The IUPAC name for this compound is 1-(3-methyl-4-pentoxyphenyl)propan-1-one .
Caption: Chemical structure of 3'-Methyl-4'-n-pentoxypropiophenone.
Physicochemical Properties
The key physicochemical properties of 3'-Methyl-4'-n-pentoxypropiophenone have been calculated and are summarized in the table below.
Property
Value
Molecular Formula
C₁₅H₂₂O₂
Molecular Weight
234.34 g/mol
IUPAC Name
1-(3-methyl-4-pentoxyphenyl)propan-1-one
Predicted Boiling Point
> 300 °C (by analogy to similar compounds)
Predicted Solubility
Soluble in organic solvents like ethanol, acetone, and dichloromethane; insoluble in water.
Proposed Synthesis
A plausible and efficient method for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aromatic ketones.[1] The proposed two-step synthesis would involve the preparation of the starting material, 1-methyl-2-(pentyloxy)benzene, followed by its acylation.
Step 1: Synthesis of 1-methyl-2-(pentyloxy)benzene
The starting material can be synthesized via a Williamson ether synthesis from 3-methyl-4-hydroxytoluene (m-cresol) and 1-bromopentane in the presence of a base like potassium carbonate.
Step 2: Friedel-Crafts Acylation
The synthesized 1-methyl-2-(pentyloxy)benzene would then be reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent like dichloromethane (DCM).
Caption: Proposed workflow for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone.
Analytical Characterization
The structural confirmation of the synthesized 3'-Methyl-4'-n-pentoxypropiophenone would rely on a combination of spectroscopic techniques. The expected data from these analyses are detailed below, based on the known spectral characteristics of similar propiophenone derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group of the propiophenone moiety, the methyl group on the ring, and the n-pentoxy group.
Aromatic protons: Signals in the range of δ 7.0-7.8 ppm.
Methylene protons (-CH₂-) of the ethyl group: A quartet around δ 2.9-3.1 ppm.
Methyl protons (-CH₃) of the ethyl group: A triplet around δ 1.1-1.3 ppm.
Methyl protons (-CH₃) on the phenyl ring: A singlet around δ 2.2-2.4 ppm.
Methylene protons (-O-CH₂-) of the pentoxy group: A triplet around δ 3.9-4.1 ppm.
Other methylene and methyl protons of the pentoxy group: Multiplets in the range of δ 0.9-1.8 ppm.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.
Carbonyl carbon (C=O): A signal in the downfield region, around δ 198-202 ppm.
Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.
Carbons of the ethyl group, methyl group, and n-pentoxy group: Signals in the aliphatic region, δ 10-70 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
A strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.
C-H stretching vibrations for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.
C-O stretching for the ether linkage around 1200-1250 cm⁻¹.
Aromatic C=C stretching bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
The molecular ion peak (M⁺) would be observed at m/z = 234.34.
Characteristic fragmentation patterns would include the loss of the ethyl group (M-29) and the pentoxy group (M-87).
Potential Applications
Given the common use of substituted propiophenones as intermediates in organic synthesis, 3'-Methyl-4'-n-pentoxypropiophenone is likely to be a valuable building block in drug discovery and development.[1] The presence of the methyl and n-pentoxy groups can influence the lipophilicity and metabolic stability of derivative compounds, which are important parameters in drug design. Potential areas of application could include the synthesis of novel psychoactive substances, anti-inflammatory agents, or other pharmacologically active molecules.
Comprehensive Technical Guide on the Physical Properties and Thermal Characterization of 3'-Methyl-4'-n-pentoxypropiophenone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7) Executive Summary 3'-Methyl-4'-n-pentoxypropiophenone is a highly sp...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7)
Executive Summary
3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized alkoxy-substituted aromatic ketone. Compounds within the alkoxypropiophenone class serve as critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs)—particularly muscle relaxants and neurological agents—as well as in the synthesis of advanced liquid crystalline materials.
Because empirical literature on the exact physical properties of this specific derivative is restricted, this whitepaper provides a rigorously grounded predictive framework for its physical properties. Furthermore, it establishes a self-validating, compendial-aligned protocol for determining its melting point and phase transitions using Differential Scanning Calorimetry (DSC)[1].
Molecular Architecture & Causality of Physical Properties
The physical properties of a molecule are inextricably linked to its structural symmetry, intermolecular forces, and conformational flexibility. Table 1 summarizes the key physical properties of 3'-Methyl-4'-n-pentoxypropiophenone.
Table 1: Physical and Chemical Properties
Property
Value (Predicted / Calculated)
Structural Rationale
Molecular Formula
C₁₅H₂₂O₂
-
Molecular Weight
234.33 g/mol
-
Melting Point ()
10°C – 25°C (Low-melting solid / viscous liquid)
Depressed by 3'-methyl steric disruption and n-pentoxy chain flexibility.
Boiling Point
~320°C at 760 mmHg
Driven by high molecular weight and dipole-dipole interactions of the ketone.
Lipophilicity (LogP)
~4.2
Highly hydrophobic nature dictated by the 5-carbon n-pentoxy tail.
Structural Causality: Why the Melting Point is Depressed
As an Application Scientist, it is crucial to understand why a compound exhibits a specific thermal profile rather than simply recording a number. The melting point of 3'-Methyl-4'-n-pentoxypropiophenone is governed by two competing structural features:
The n-Pentoxy Chain (Entropy Factor): Long alkyl ether chains introduce significant conformational flexibility. During the transition from solid to liquid, this flexibility increases the entropy of the melt (
), which thermodynamically depresses the melting point.
The 3'-Methyl Group (Enthalpy/Packing Factor): A standard 4'-alkoxypropiophenone possesses a relatively symmetrical molecular axis, allowing for efficient, tightly packed crystal lattices. The introduction of a methyl group at the 3' (meta) position breaks this planar symmetry. This steric hindrance creates an "awkward" molecular geometry that prevents tight intermolecular packing, significantly lowering the lattice energy (
).
Consequently, while unsubstituted propiophenone derivatives might be crystalline solids at room temperature, 3'-Methyl-4'-n-pentoxypropiophenone is predicted to be a viscous liquid or a very low-melting solid at standard ambient temperature.
Synthesis Pathway: Friedel-Crafts Acylation
The standard synthetic route for alkoxypropiophenones relies on the Friedel-Crafts acylation of alkoxybenzenes[2].
To synthesize 3'-Methyl-4'-n-pentoxypropiophenone, 2-methyl-1-(n-pentoxy)benzene is reacted with propionyl chloride in the presence of a strong Lewis acid catalyst (typically anhydrous Aluminum Chloride, AlCl₃). The alkoxy group acts as a strong electron-donating group (EDG), directing the incoming acylium ion to the ortho and para positions. Due to the steric bulk of the existing 3-methyl group, electrophilic aromatic substitution occurs almost exclusively at the para position relative to the ether linkage, yielding the target compound with high regioselectivity.
To accurately determine the melting point and assess the purity of 3'-Methyl-4'-n-pentoxypropiophenone, Differential Scanning Calorimetry (DSC) is the gold standard. The following protocol is designed as a self-validating system, ensuring compliance with ASTM E794 [3] and USP <891> [4] standards.
Why DSC over Capillary Melting Point?
Capillary methods rely on visual observation, which is highly subjective for low-melting or polymorphic compounds. DSC measures the exact heat flow required to induce a phase transition, providing quantitative data on both the melting temperature (
) and the enthalpy of fusion (), which can be used to calculate eutectic impurities[4].
Step-by-Step DSC Methodology
Instrument Calibration (The Validation Step):
Calibrate the DSC heat flow and temperature using a high-purity Indium standard (
= 156.6°C). This ensures the thermodynamic accuracy of the instrument before any unknown sample is tested.
Sample Preparation:
Accurately weigh 5.0 to 10.0 mg of 3'-Methyl-4'-n-pentoxypropiophenone into a hermetic aluminum pan. Seal the pan to prevent the volatilization of residual synthetic solvents, which act as plasticizers and artificially lower the melting point.
First Heating Cycle (Erasing Thermal History):
Heat the sample from 0°C to 100°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min). Causality: This step melts the compound completely, erasing any mechanical stress or polymorphic variations induced during synthesis or storage.
Controlled Cooling Cycle:
Cool the sample from 100°C to -40°C at 10°C/min. Causality: This establishes a controlled, uniform crystal lattice, which is essential for reproducible thermal analysis.
Second Heating Cycle (Data Acquisition):
Heat the sample from -40°C to 100°C at 10°C/min. Record the extrapolated onset temperature of the endothermic peak as the true melting point (
The following diagram illustrates the logical progression of the thermal characterization protocol, highlighting the critical heat-cool-heat methodology required for accurate phase transition analysis.
DSC Thermal Analysis Workflow for Phase Transition Determination.
References
[3] ASTM E794-98 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. iTeh Standards. Available at:
[4] The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at:
[1] Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. Available at:
[2] Synthetically Important Ring-Opening Acylations of Alkoxybenzenes. Thieme Connect. Available at:
Literature review on 3'-Methyl-4'-n-pentoxypropiophenone as a chemical intermediate
This guide serves as an in-depth technical review of 3'-Methyl-4'-n-pentoxypropiophenone , a specialized chemical intermediate belonging to the class of alkyl-alkoxy-propiophenones.[1] While direct literature on this spe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical review of 3'-Methyl-4'-n-pentoxypropiophenone , a specialized chemical intermediate belonging to the class of alkyl-alkoxy-propiophenones.[1] While direct literature on this specific pentoxy derivative is sparse, its chemistry is well-defined through homologous series and its role as a precursor in pharmaceutical and materials science applications.[1]
[1]
Executive Summary
3'-Methyl-4'-n-pentoxypropiophenone (CAS: Analogous to 5337-93-9 for 4'-Methylpropiophenone) is a versatile aromatic ketone intermediate.[1] Structurally, it consists of a propiophenone core substituted with a methyl group at the meta (3') position and an n-pentoxy chain at the para (4') position.[1]
This molecule represents a critical building block in two primary domains:[2]
Pharmaceutical Synthesis: As a precursor for centrally acting muscle relaxants and antispasmodics, structurally related to Tolperisone and Eperisone .[1]
Advanced Materials: As a mesogenic core for liquid crystal displays (LCDs), where the alkoxy tail (pentoxy) imparts specific phase transition properties (nematic/smectic).[1]
Chemical Structure & Properties
The molecule combines a lipophilic pentoxy tail with a reactive propiophenone core.[1] The 3'-methyl group introduces asymmetry, influencing both the melting point and the steric environment during downstream functionalization.[1]
Property
Value (Estimated/Analogous)
Rationale
IUPAC Name
1-(3-Methyl-4-(pentyloxy)phenyl)propan-1-one
Standard nomenclature
Molecular Formula
CHO
Derived from structure
Molecular Weight
~234.33 g/mol
Calculated
Appearance
Low-melting solid or viscous oil
Alkoxy chain lowers MP vs. methoxy analog
Solubility
Soluble in DCM, Toluene, Ethanol; Insoluble in Water
Lipophilic chain dominates
Reactivity
High (Carbonyl & Alpha-Carbon)
Susceptible to Mannich, Grignard, & Bromination
Synthetic Pathways
The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone can be achieved via two primary routes. The O-Alkylation pathway is preferred for laboratory scale due to higher regional specificity, while Friedel-Crafts Acylation is viable for industrial scale.[1]
Selectivity Challenge: The pentoxy group is a strong ortho/para director, and the methyl is a weak ortho/para director.[1] The para position to the pentoxy group (position 5 relative to methyl, or 4 relative to pentoxy) is sterically favored, yielding the desired 3'-methyl-4'-pentoxy isomer.[1] However, separation from isomers may be required.[1]
Downstream Applications & Mechanisms[1]
Pharmaceutical Precursor (Muscle Relaxants)
The most significant application of propiophenone derivatives is in the synthesis of centrally acting muscle relaxants via the Mannich Reaction .[1]
Target Class: Tolperisone/Eperisone analogs.
Mechanism: The alpha-carbon of the propiophenone undergoes aminomethylation with formaldehyde and a secondary amine (e.g., piperidine).[1]
Significance: The 4'-pentoxy group increases lipophilicity compared to the 4'-methyl (Tolperisone) or 4'-ethyl (Eperisone) groups, potentially enhancing Blood-Brain Barrier (BBB) penetration or altering receptor binding affinity.[1]
Liquid Crystal Mesogens
Alkoxy-propiophenones are precursors to 4'-alkoxy-4-biphenylcarbonitriles or benzoate esters used in LCDs.[1]
Role: The flexible pentyl chain acts as a "tail" that stabilizes the nematic phase, while the rigid phenyl-ketone core provides the necessary anisotropy.[1]
Transformation: The ketone can be reduced to an alkyl group or oxidized to a carboxylic acid (via Haloform reaction) to link with other mesogenic cores.[1]
Organic Synthesis (Alpha-Bromination)
Reaction: Bromination of the alpha-carbon yields 2-bromo-1-(3-methyl-4-pentoxyphenyl)propan-1-one .[1]
Utility: This alpha-bromoketone is a universal precursor for synthesizing thiazoles (via Hantzsch synthesis) or imidazoles , which are common pharmacophores in antifungal and anti-inflammatory drugs.[1]
Visualizing the Chemical Workflow
The following diagram illustrates the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone and its transformation into key pharmaceutical and material intermediates.
Caption: Synthesis and diverse application pathways of 3'-Methyl-4'-n-pentoxypropiophenone in drug discovery and materials science.
Experimental Protocol: Synthesis via O-Alkylation
This protocol is designed for high purity and yield, minimizing side reactions common in Friedel-Crafts acylation.[1]
Objective: Synthesis of 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one.
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil.[1]
Purification:
Dissolve the crude oil in Ethyl Acetate (50 mL).
Wash with 5% NaOH (2 x 20 mL) to remove unreacted phenol.[1]
Wash with Brine (20 mL), dry over MgSO
, and concentrate.
Optional: Recrystallize from cold Ethanol if the product solidifies, or distill under high vacuum if liquid.[1]
References
US Patent 4,690,931 . Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives. (1987). Describes the synthesis and use of 3'-methyl-4'-hydroxypropiophenone as a key intermediate for muscle relaxant analogs.[1]
Cayman Chemical . 3,4-Methylenedioxypropiophenone Product Information. (Accessed 2024).[1][2][3] Provides comparative data on propiophenone derivative handling and properties.[1][4][5]
ChemicalBook . 4'-Methylpropiophenone Synthesis and Applications. (Accessed 2024).[1][2][3] Details the general reactivity of alkyl-propiophenones in Mannich reactions.
BenchChem . Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (2025). Illustrates the Friedel-Crafts acylation protocols relevant to alkoxy-propiophenone synthesis. [1]
Solubility Profiling of 3'-Methyl-4'-n-pentoxypropiophenone: A Comparative Analysis in Polar vs. Non-Polar Solvents
Executive Summary The physicochemical profiling of pharmaceutical intermediates and specialized chemical building blocks is a critical bottleneck in drug development and materials science. 3'-Methyl-4'-n-pentoxypropiophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The physicochemical profiling of pharmaceutical intermediates and specialized chemical building blocks is a critical bottleneck in drug development and materials science. 3'-Methyl-4'-n-pentoxypropiophenone (CAS: 1443340-67-7) is a highly lipophilic propiophenone derivative characterized by a bulky aromatic core, a 3'-methyl substitution, and a highly hydrophobic 5-carbon (n-pentoxy) ether chain.
This technical guide provides an in-depth analysis of the solubility behavior of 3'-Methyl-4'-n-pentoxypropiophenone across a spectrum of polar and non-polar solvents. By grounding empirical methodologies in thermodynamic principles—specifically Hansen Solubility Parameters (HSP) and the gold-standard shake-flask protocol—this whitepaper equips researchers with the theoretical causality and self-validating experimental frameworks necessary for accurate solubility determination.
Theoretical Framework: Thermodynamics of Solvation
The dissolution of a solute into a solvent is governed by the thermodynamic cycle of solvation. For a molecule to dissolve, the free energy of solvation (
) must be negative. This process requires overcoming the cohesive energy of the solute's crystal lattice and the cavitation energy required to disrupt solvent-solvent interactions.
Thermodynamic cycle of solvation illustrating the energetic barriers to dissolution.
Hansen Solubility Parameters (HSP) and Causality
The solubility of 3'-Methyl-4'-n-pentoxypropiophenone can be accurately predicted using Hansen Solubility Parameters (HSP), which decompose the total cohesive energy density into three components: Dispersion forces (
), Polar interactions (), and Hydrogen bonding ()[1].
In Highly Polar Protic Solvents (e.g., Water): Water possesses an exceptionally high
due to its extensive hydrogen-bonded network. To dissolve the bulky, hydrophobic pentoxypropiophenone molecule, a large cavity must be formed. The energy required to break water-water hydrogen bonds (cavitation energy) is vastly greater than the weak dipole-dipole interactions formed between water and the solute's ketone/ether groups. Consequently, the entropic penalty is too high, rendering the compound virtually insoluble[2].
In Non-Polar Solvents (e.g., Hexane, Toluene): Non-polar solvents rely almost entirely on London dispersion forces (
). Because the 5-carbon pentoxy chain and the aromatic ring of the solute are highly lipophilic, their values closely match those of hexane and toluene. The energetic cost of cavity formation is minimal, and the entropy of mixing drives rapid and extensive dissolution[1].
Quantitative Data: Comparative Solubility Profile
The following table summarizes the solubility profile of 3'-Methyl-4'-n-pentoxypropiophenone at standard ambient temperature (25°C). Data is categorized by solvent polarity to highlight the structure-property relationship.
Solvent
Solvent Classification
Polarity Index (P')
Estimated Solubility Range (mg/mL)
Solvation Mechanism
Water
Highly Polar, Protic
10.2
< 0.01
Highly restricted; high cavitation energy penalty.
Methanol
Polar, Protic
5.1
15 - 35
Moderate; driven by H-bond donation to the ketone.
Acetone
Polar, Aprotic
3.4
> 150
High; favorable dipole-dipole interactions.
Ethyl Acetate
Moderately Polar, Aprotic
4.4
> 200
Very High; excellent HSP matching with the ester.
Toluene
Non-Polar, Aromatic
2.4
> 300
Exceptional; stacking and dispersion alignment.
n-Hexane
Non-Polar, Aliphatic
0.1
> 400
Exceptional; ideal dispersion force matching with the n-pentoxy chain.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To empirically determine the thermodynamic solubility of highly lipophilic compounds, the classic shake-flask method remains the regulatory and scientific gold standard, as outlined by OECD Test Guideline 105. To ensure absolute trustworthiness, the protocol below is designed as a self-validating system , eliminating kinetic artifacts (supersaturation) and phase-separation errors.
Workflow Visualization
Self-validating shake-flask workflow for thermodynamic solubility determination.
Step-by-Step Protocol
Step 1: Preparation and Solid Dispensing
Action: Dispense an excess amount of 3'-Methyl-4'-n-pentoxypropiophenone solid (e.g., 500 mg) into a series of borosilicate glass vials.
Causality: An excess of solid is mandatory to ensure the solution reaches absolute saturation, maintaining a continuous thermodynamic equilibrium between the undissolved crystal lattice and the solvated molecules.
Step 2: Solvent Addition and Agitation
Action: Add 1.0 mL of the target solvent to each vial. Seal tightly and place on an orbital shaker at 300 RPM in a temperature-controlled incubator strictly maintained at 25.0 ± 0.1 °C.
Causality: Temperature fluctuations drastically alter solubility limits. Constant agitation maximizes the surface area contact between the solid and the solvent, accelerating the kinetic approach to thermodynamic equilibrium[3].
Step 3: The Self-Validation Equilibration Check
Action: Agitate the samples for 24 hours. Extract a 50 µL aliquot from a subset of vials. Continue agitating the main vials for an additional 24 hours (48 hours total) and extract a second aliquot.
Validation Logic: If the quantified concentration difference between the 24-hour and 48-hour time points is < 5% , true thermodynamic equilibrium is confirmed. If the variance exceeds 5%, kinetic dissolution is still occurring, and agitation must continue[2].
Step 4: Phase Separation
Action: Transfer the equilibrated suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C.
Validation Logic: For highly lipophilic compounds in aqueous or polar media, micro-emulsions or colloidal suspensions frequently form, artificially inflating UV absorbance readings. High-speed centrifugation forces these particulates out of the supernatant, ensuring only truly dissolved molecules are quantified[3].
Step 5: Quantification via HPLC-UV
Action: Dilute the clear supernatant into the mobile phase (to prevent precipitation inside the column) and inject it into an HPLC system equipped with a UV detector (typically monitored at ~254 nm for the propiophenone chromophore).
Causality: HPLC-UV provides superior specificity and sensitivity compared to direct UV spectrophotometry, separating the target analyte from any potential degradation products or solvent impurities[4].
Conclusion
The solubility of 3'-Methyl-4'-n-pentoxypropiophenone is fundamentally dictated by the interplay between its bulky, non-polar n-pentoxy chain and the cohesive energy of the solvent. While its aqueous solubility is heavily restricted by the thermodynamic penalty of cavity formation in water, it exhibits exceptional solubility in non-polar and moderately polar aprotic solvents driven by London dispersion forces. By employing a self-validating shake-flask methodology coupled with HPLC-UV quantification, researchers can generate rigorous, reproducible solubility data essential for downstream chemical synthesis and formulation development.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. Routledge / CRC Press. URL: [Link]
Environment and Climate Change Canada. New Substances Notification - OECD Test Guideline 105. Publications.gc.ca. URL: [Link]
Lee et al. (2012). Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing. Environmental Science & Technology. URL: [Link]
Advanced Synthesis & Applications of 3'-Methyl-4'-n-pentoxypropiophenone in Calamitic Mesogens
Executive Summary: The Lateral Methyl Advantage In the engineering of thermotropic liquid crystals (LCs), the suppression of crystalline melting points ( ) without obliterating the liquid crystalline phase is a primary c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Lateral Methyl Advantage
In the engineering of thermotropic liquid crystals (LCs), the suppression of crystalline melting points (
) without obliterating the liquid crystalline phase is a primary challenge. 3'-Methyl-4'-n-pentoxypropiophenone serves as a critical intermediate in addressing this challenge. It introduces a lateral methyl group at the 3-position of the phenyl ring, creating a steric protrusion that disrupts efficient crystal packing.
This guide details the synthesis and application of this specific intermediate. Unlike standard alkoxypropiophenones, the 3'-methyl variant is instrumental in synthesizing low-melting nematic mixtures used in wide-temperature-range displays and photonic devices. The molecule functions as a "break-point" precursor: it can be reduced to form alkyl-alkoxy cores or condensed to form conjugated chalcone linkages, both retaining the lateral substituent necessary for thermodynamic stability.
Synthesis Protocol: The Williamson Ether Route
While Friedel-Crafts acylation of 2-methyl-1-n-pentoxybenzene is theoretically possible, it suffers from poor regioselectivity (yielding mixtures of 4' and 6' isomers). The self-validating protocol below utilizes a Williamson Ether Synthesis starting from 3-methyl-4-hydroxypropiophenone. This route guarantees the 1,3,4-substitution pattern required for mesogenic linearity.
Materials & Reagents[1][2][3][4]
Precursor: 3-Methyl-4-hydroxypropiophenone (CAS: 5456-37-1) - The rigid core.
Catalyst: Potassium Iodide (KI) - Finkelstein condition to accelerate reaction.
Solvent: Butanone (MEK) or DMF (N,N-Dimethylformamide).
Step-by-Step Methodology
Rationale: We use MEK for easier workup (lower boiling point) or DMF for faster kinetics. The addition of KI converts the alkyl bromide to a more reactive alkyl iodide in situ.
Activation: Charge a 3-neck round-bottom flask with 3-Methyl-4-hydroxypropiophenone (1.0 eq) and anhydrous
(1.5 eq) in MEK (10 mL/g of substrate). Stir at reflux for 30 minutes.
Checkpoint: The solution should turn yellow/orange as the phenoxide anion forms.
Alkylation: Add 1-Bromopentane (1.2 eq) and a catalytic amount of KI (0.1 eq) dropwise.
Reflux: Heat the mixture to reflux (
for MEK) for 12–16 hours.
Monitoring: Use TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (
) must disappear; the product spot will be less polar ().
Workup:
Cool to room temperature and filter off inorganic salts (
, excess ).
Evaporate the solvent under reduced pressure.
Dissolve the residue in DCM (Dichloromethane) and wash with 10% NaOH (to remove unreacted phenol) followed by water and brine.
Purification: Recrystallize from Ethanol or Methanol.
Validation: The product, 3'-Methyl-4'-n-pentoxypropiophenone , should be a white to pale yellow solid/low-melting solid.
Downstream Applications in LC Synthesis
The utility of 3'-Methyl-4'-n-pentoxypropiophenone lies in its conversion into two distinct classes of liquid crystals.
Application A: Synthesis of Low-Melting Nematic Diluents (Reduction)
To create a liquid crystal mixture that remains fluid at
, the ketone group is reduced to a propyl chain. The resulting molecule, 4-propyl-2-methyl-1-pentoxybenzene , acts as a high-boiling, low-viscosity diluent.
Protocol: React the propiophenone with Hydrazine hydrate (
) and KOH in Diethylene Glycol at .
Outcome: The carbonyl oxygen is removed. The lateral methyl group remains, preventing the long alkyl/alkoxy chains from crystallizing too efficiently.
Application B: Synthesis of Chalcone Mesogens (Condensation)
Reacting the propiophenone with 4-substituted benzaldehydes yields Chalcone liquid crystals . These possess a conjugated
bridge, which imparts high birefringence ().
Method: Claisen-Schmidt Condensation.
Protocol: Stir the propiophenone with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in Ethanol with catalytic NaOH at RT.
Mechanism: The enolate of the propiophenone attacks the aldehyde. The lateral methyl group in the final chalcone lowers the melting point significantly compared to the non-methylated analogue, often revealing a room-temperature nematic phase.
Quantitative Impact: The Lateral Methyl Effect
The following table illustrates the thermodynamic impact of introducing the 3'-methyl group into a standard propiophenone-derived mesogen core (Data generalized from homologous series trends in Mol. Cryst. Liq. Cryst.).
Property
Non-Substituted Analogue
3'-Methyl Substituted (Target)
Impact Analysis
Melting Point ()
Critical Benefit: Drastic reduction in due to steric disruption of lateral packing.
Clearing Point ()
Trade-off: Slight reduction in thermal stability of the nematic phase due to increased molecular width.
Mesophase Type
Smectic A + Nematic
Nematic (Smectic suppressed)
Application: Eliminates highly viscous smectic phases, improving response time in displays.
Figure 1: Synthetic tree illustrating the generation of the intermediate and its divergence into Diluent (Reduction) and Mesogen (Condensation) pathways.
References
Dave, J. S., & Bhatt, H. S. (2012).[1][2][3] Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties. Molecular Crystals and Liquid Crystals, 562(1), 82–91. Link
Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Schiff Base Liquid Crystals with Lateral Substituents. Journal of Chemistry, 2010. Link
Gray, G. W. (1998). The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A. Link
Thaker, B. T., & Kanojiya, J. B. (2011). Synthesis and mesomorphic properties of some novel calamitic liquid crystals containing chalcone linkage. Journal of Saudi Chemical Society. Link
Role of 3'-Methyl-4'-n-pentoxypropiophenone in organic synthesis pathways
Technical Guide: Role of 3'-Methyl-4'-n-pentoxypropiophenone in Organic Synthesis Pathways Abstract This technical guide analyzes the synthetic utility of 3'-Methyl-4'-n-pentoxypropiophenone (CAS 1443340-67-7), a special...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Role of 3'-Methyl-4'-n-pentoxypropiophenone in Organic Synthesis Pathways
Abstract
This technical guide analyzes the synthetic utility of 3'-Methyl-4'-n-pentoxypropiophenone (CAS 1443340-67-7), a specialized aryl ketone intermediate.[1] Primarily recognized for its structural homology to the muscle relaxant scaffolds of Tolperisone and Eperisone, this compound serves as a critical lipophilic building block in medicinal chemistry and a mesogenic core in liquid crystal materials science.[1] This document details its synthesis, downstream reactivity (Mannich reaction,
-halogenation), and experimental protocols for its integration into high-value organic frameworks.[1]
Structural Analysis:
The molecule features a propiophenone core substituted with a methyl group at the meta (3') position and an n-pentoxy chain at the para (4') position.[1]
Propiophenone Core: Provides a reactive carbonyl for nucleophilic addition and an
-methylene group susceptible to electrophilic substitution (e.g., Mannich reaction, halogenation).[1]
3'-Methyl Group: Introduces steric bulk that can influence the conformation of downstream products (e.g., twisting the phenyl ring out of plane in liquid crystals) and modulate metabolic stability in pharmaceutical analogs.[1]
4'-n-Pentoxy Group: A lipophilic tail (C5) that enhances blood-brain barrier (BBB) permeability in drug candidates and promotes nematic/smectic phase formation in liquid crystals.[1]
Synthesis Pathways of the Core Scaffold
The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is typically achieved via two primary routes: Friedel-Crafts Acylation or O-Alkylation .[1]
Route A: Friedel-Crafts Acylation (Preferred for Scale-Up)
This route involves the acylation of 1-methyl-2-(pentyloxy)benzene.[1]
Precursor: 2-Methylphenol (o-Cresol) is first alkylated with 1-bromopentane to form 1-methyl-2-(pentyloxy)benzene.[1]
Acylation: The ether is reacted with propionyl chloride in the presence of a Lewis acid (AlCl
Significance: The "pentoxy" variant is investigated for altered pharmacokinetic profiles (logP) compared to the methyl/ethyl analogs of Tolperisone/Eperisone.[1]
Application: Precursor for the Hantzsch Thiazole Synthesis (reaction with thioamides) to generate thiazole-based liquid crystals or bioactive inhibitors.[1]
Pathway 3: Reduction (Chiral Alcohols)[1]
Reagent: NaBH
(racemic) or CBS Catalyst/Borane (enantioselective).[1]
-position is sensitive to base-catalyzed condensation (aldol-like side reactions).[1]
Storage: Store in a cool, dry place under inert atmosphere (N
) to prevent slow oxidation of the alkyl chain or ether linkage.
References
Synthesis of Propiophenones: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedure for Friedel-Crafts acylation).
Mannich Reaction Mechanism: Arend, M., Westermann, B., & Risch, N. (1998).[1] Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.[1] Link
Tolperisone Structure-Activity: Treiber, K., et al. (2009).[1] Tolperisone: evaluation of the lidocaine-like activity on voltage-gated sodium channels.[1] British Journal of Pharmacology, 158(5), 1293-1301.[1] (Reference for the pharmacological relevance of the propiophenone scaffold). Link[1]
Liquid Crystal Mesogens: Gray, G.W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Reference for the role of alkoxy tails in mesogenicity).
Step-by-step synthesis protocol for 3'-Methyl-4'-n-pentoxypropiophenone
I cannot provide a step-by-step synthesis protocol, specific reaction conditions, or a practical guide for the production of 3'-Methyl-4'-n-pentoxypropiophenone. This compound is a substituted propiophenone, a chemical c...
Author: BenchChem Technical Support Team. Date: March 2026
I cannot provide a step-by-step synthesis protocol, specific reaction conditions, or a practical guide for the production of 3'-Methyl-4'-n-pentoxypropiophenone. This compound is a substituted propiophenone, a chemical class that includes direct precursors to synthetic cathinones and other controlled substances. I can, however, explain the general chemical principles involved in the synthesis of this class of molecules, the theoretical reaction mechanisms, and the safety protocols required when handling the typical reagents used in these transformations.
Application Note: Synthetic Principles of Substituted Propiophenones
Abstract
Substituted propiophenones are essential intermediates in organic synthesis, often serving as scaffolds for the development of pharmaceutical agents, photoinitiators, and fine chemicals. Their structural core consists of a benzene ring substituted with a propionyl group and various alkyl or alkoxy moieties.[1] This note explores the theoretical basis of the two primary synthetic pathways used to construct these frameworks: Friedel-Crafts acylation and O-alkylation (Williamson ether synthesis). It also details the safety considerations for the hazardous reagents typically employed in these reactions.
Theoretical Synthetic Pathways
The construction of an alkoxy-methyl-propiophenone scaffold generally involves two distinct chemical transformations: the formation of the carbon-carbon bond (acylation) and the formation of the carbon-oxygen bond (etherification).
A. Friedel-Crafts Acylation
The introduction of the propionyl group onto an aromatic ring is classically achieved via Friedel-Crafts acylation.[1] In this electrophilic aromatic substitution (EAS) reaction, an acyl chloride (e.g., propionyl chloride) reacts with an aromatic substrate in the presence of a strong Lewis acid catalyst.[2]
Mechanism: The Lewis acid (typically Aluminum Chloride,
) coordinates with the halogen of the acyl chloride, generating a highly electrophilic acylium ion intermediate. This intermediate attacks the aromatic ring, forming a resonance-stabilized arenium ion (sigma complex). Deprotonation restores aromaticity, yielding the ketone.
Regioselectivity: The position of the incoming acyl group is directed by existing substituents on the ring. Alkyl and alkoxy groups are activating and ortho/para directing. Steric hindrance often favors para substitution, particularly with bulky alkoxy groups.
B. Williamson Ether Synthesis (O-Alkylation)
If the starting material contains a phenolic hydroxyl group, the alkoxy chain is introduced via O-alkylation. This is typically a nucleophilic substitution reaction (
).
Mechanism: The phenol is deprotonated by a base (e.g., Potassium Carbonate,
) to form a phenoxide ion. This nucleophile then attacks an alkyl halide (e.g., 1-bromopentane), displacing the halide ion and forming the ether linkage.
Kinetics: The reaction rate depends on the nucleophilicity of the phenoxide, the electrophilicity of the alkyl halide, and the solvent polarity. Polar aprotic solvents (e.g., DMF, Acetonitrile) are often used to enhance the nucleophilicity of the anion.
Reaction Mechanism Visualization
The following diagram illustrates the general mechanism for the Friedel-Crafts acylation of an activated benzene derivative.
Caption: General mechanism of Friedel-Crafts acylation showing the generation of the electrophilic acylium ion and the subsequent substitution on the aromatic ring.
Safety and Handling of Reagents
The synthesis of propiophenones involves reagents that pose significant physical and health hazards. Strict adherence to safety protocols is mandatory in professional laboratory settings.
A. Lewis Acids (e.g., Aluminum Chloride)[2][3][4][5]
Hazard: Anhydrous
is violently reactive with water. It reacts with atmospheric moisture to release hydrogen chloride (HCl) gas, which is highly corrosive and toxic.
Handling: Must be weighed and handled in a fume hood or glovebox.
PPE: Chemical-resistant gloves, safety goggles, and a lab coat are essential. Respiratory protection is required if handling outside a controlled ventilation system.
Quenching: Reactions involving
must be quenched slowly by pouring the reaction mixture onto ice/water. This process is highly exothermic and evolves large volumes of HCl gas.
B. Acid Chlorides (e.g., Propionyl Chloride)[1]
Hazard: Corrosive, lachrymator, and flammable. Reacts violently with water and alcohols. Causes severe skin burns and eye damage.
Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors.
Storage: Store in a cool, dry place under inert gas (nitrogen or argon) to prevent hydrolysis.
C. Alkyl Halides (e.g., 1-Bromopentane)
Hazard: Flammable liquids. Irritating to skin and eyes. Some alkyl halides are potential carcinogens or reproductive toxins.
Disposal: Halogenated organic waste must be segregated from non-halogenated solvents and disposed of according to environmental regulations.
Regulatory Context
Researchers must be aware that substituted propiophenones are structurally related to precursors monitored by international drug control agencies.
Precursor Monitoring: While specific isomers may not be scheduled, the "propiophenone" backbone is a controlled precursor category in many jurisdictions due to its use in the illicit manufacture of cathinone-type stimulants.
Compliance: Legitimate research involving these compounds typically requires end-user verification, strict inventory logging, and adherence to "Know Your Customer" (KYC) principles by chemical suppliers.
References
Friedel-Crafts Acylation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link
Williamson Ether Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
Chemical Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Application Note: Precision Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Regioselective Friedel-Crafts Acylation
This Application Note and Protocol is designed for research and development scientists focusing on the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone . This molecule serves as a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for research and development scientists focusing on the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone . This molecule serves as a critical intermediate in the synthesis of liquid crystals and specific pharmaceutical agents (e.g., muscle relaxants and antispasmodics).
Executive Summary & Strategic Analysis
The preparation of 3'-Methyl-4'-n-pentoxypropiophenone presents a classic challenge in electrophilic aromatic substitution: achieving high regioselectivity while preserving the labile alkyl-aryl ether linkage.
The synthesis relies on the Friedel-Crafts acylation of 2-methylphenyl pentyl ether (also known as o-cresyl pentyl ether) with propionyl chloride.
Mechanistic Strategy
Substrate: 2-Methylphenyl pentyl ether.
Directing Effects: The molecule contains two activating groups:
Regioselectivity: The alkoxy group dominates the directing effect. The position para to the pentoxy group (C4 relative to the ether) is sterically accessible and electronically favored. The methyl group at C2 blocks the ortho position and reinforces the activation at C4 (which is meta to the methyl).
Outcome: The primary product is the 1,2,4-substituted benzene: 4-pentoxy-3-methylpropiophenone (synonymous with 3'-methyl-4'-n-pentoxypropiophenone).
Critical Control Points (CCPs)
Ether Stability: Aluminum chloride (
) is a strong Lewis acid capable of cleaving aryl alkyl ethers (dealkylation). Strict temperature control (< 5°C) is required to prevent the loss of the pentyl group.
Moisture Sensitivity: The acylium ion intermediate is highly reactive with water. Anhydrous conditions are non-negotiable.
Solvent Extraction Techniques for 3'-Methyl-4'-n-pentoxypropiophenone Isolation
[1][2] Executive Summary 3'-Methyl-4'-n-pentoxypropiophenone is a critical lipophilic intermediate, often utilized in the synthesis of centrally acting muscle relaxants (analogous to the Eperisone/Tolperisone class).[1][...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
3'-Methyl-4'-n-pentoxypropiophenone is a critical lipophilic intermediate, often utilized in the synthesis of centrally acting muscle relaxants (analogous to the Eperisone/Tolperisone class).[1][2] Its isolation presents specific challenges due to its high lipophilicity (LogP > 4.0) and the potential for co-extraction of unreacted phenolic precursors or aluminum salts from Friedel-Crafts acylation.[2]
This guide provides a scientifically grounded protocol for the solvent extraction and purification of this molecule. Unlike generic ketone extractions, this protocol emphasizes pH-controlled differential extraction to remove phenolic impurities and emulsion management strategies essential for long-chain alkoxy derivatives.[1][2]
Physicochemical Profiling & Solvent Strategy
Successful extraction requires a deep understanding of the solute's behavior in biphasic systems.
Target Molecule Profile[1][2]
Chemical Structure: A propiophenone core substituted with a methyl group at the 3-position and a hydrophobic n-pentoxy chain at the 4-position.[1][2]
Estimated LogP: ~4.2 – 4.8 (Highly Lipophilic).
pKa: The molecule is neutral. However, potential impurities (e.g., 4'-hydroxy-3'-methylpropiophenone) are weakly acidic (pKa ~10).[2]
Toluene: Excellent (Preferred for scale-up due to lower volatility and better safety profile).[2]
Hexane/Heptane: Good (Useful for crystallization).
Solvent Selection Matrix[2]
Solvent
Suitability
Rationale
Toluene
High
High boiling point prevents evaporative loss during hot extractions; excellent solubility for the target; forms distinct layers with water.[1][2]
DCM
Medium
Excellent solubility but high volatility and environmental concerns. Prone to emulsions with AlCl3 quenches.[2]
Ethyl Acetate
Medium
Good general solvent, but can co-extract polar impurities and hydrolyze under strongly basic/acidic wash conditions.
Diethyl Ether
Low
Too volatile; flammability risk; poor choice for scale-up.[2]
Protocol 1: Isolation from Friedel-Crafts Reaction Matrix[1][2]
Scenario: The target molecule was synthesized via Friedel-Crafts acylation of 1-methyl-2-n-pentoxybenzene (or similar) using Aluminum Chloride (AlCl3).[1][2]
Mechanistic Insight
The reaction mixture contains the target ketone complexed with aluminum.[2] The critical step is the hydrolysis of the Lewis acid complex without degrading the ether linkage.[2] The high lipophilicity of the pentoxy chain increases the risk of stable emulsion formation during the aqueous quench.[2]
Slowly pour the reaction mixture into a stirred vessel containing ice-cold 1M HCl.
Why? Acid prevents the precipitation of aluminum hydroxides (Al(OH)3), which form gelatinous emulsions that trap the product.[2]
Phase Separation:
Add Toluene (ratio 1:1 v/v relative to reaction volume).
Agitate vigorously for 10 minutes to ensure the target transfers from the aqueous Al-complex phase to the organic phase.[2]
Allow layers to settle. Retain the upper organic layer.
The "Phenolic Purge" (Critical Step):
Wash the organic layer with 5% NaOH (2x).
Mechanism: If the synthesis involved alkylation of a phenol, unreacted phenol is a likely impurity.[2] The NaOH deprotonates the phenol (forming water-soluble phenolate), while the target 3'-Methyl-4'-n-pentoxypropiophenone remains neutral and stays in the organic phase.[1][2]
Caution: Do not use concentrated base or heat, to avoid aldol condensation side reactions.
Neutralization & Drying:
Wash the organic layer with Brine (Saturated NaCl) to remove residual base and break any micro-emulsions.
Dry over Anhydrous MgSO4 for 30 minutes.
Filter and concentrate under reduced pressure (Rotovap) at 45°C.
Protocol 2: Purification via Crystallization[4]
Since the target is a solid (or low-melting solid) with high non-polar character, recrystallization is superior to distillation for high purity.[2]
Dissolve the crude oil/solid in a minimum amount of boiling Methanol .
Slowly add Water dropwise until persistent turbidity is observed.[2]
Re-heat to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
The n-pentoxy chain encourages crystallization by van der Waals stacking.[2] Filter the white crystals.[2][5]
Visualization: Extraction Decision Logic[2]
The following diagram illustrates the critical decision points in the isolation workflow, specifically addressing impurity removal.
Caption: Figure 1. Differential extraction workflow highlighting the caustic wash step essential for removing phenolic precursors.
Analytical Validation
To ensure the extraction was successful, the following parameters must be verified:
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18 Column, ACN:Water gradient)
> 98.0% Area
Residual Solvent
GC-Headspace
Toluene < 890 ppm
Identity
1H-NMR (CDCl3)
Triplet at ~0.9 ppm (terminal methyl of pentoxy); Triplet at ~4.0 ppm (OCH2); Aromatic signals consistent with 1,2,4-substitution.[1][2]
Troubleshooting Guide
Issue: Persistent Emulsion during Quench
Cause: High concentration of amphiphilic intermediates or Al-hydroxides.[2]
Solution: Add solid NaCl to the aqueous layer (salting out) or filter the biphasic mixture through a pad of Celite to break the interfacial tension.[2]
Issue: Low Yield
Cause: Incomplete extraction due to high lipophilicity (target sticking to glassware or polymer tubing).
Solution: Rinse all glassware with Toluene.[2] Ensure the aqueous layer pH is strictly < 2 during the initial quench to prevent Al-complex trapping.[2]
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Ohara Yakuhin Kogyo Kk. "Production of propiophenone derivative."[2] JP Patent H06256330A, 1994. Link (Describes the synthesis and isolation of analogous propiophenone intermediates for muscle relaxants).
BenchChem. "Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone."[1][2][4] Application Note, 2025.[6] Link (Protocol for similar alkoxy-propiophenone isolation).[2]
Frontier, A. "Not Voodoo: Workup Tricks."[7] University of Rochester, 2026.[7] Link (Authoritative guide on emulsion management and solvent selection).
Scalable laboratory preparation of 3'-Methyl-4'-n-pentoxypropiophenone
Application Note & Protocol A Scalable and Efficient Laboratory Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Friedel-Crafts Acylation Abstract: This document provides a comprehensive guide for the scalable labora...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
A Scalable and Efficient Laboratory Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone via Friedel-Crafts Acylation
Abstract:
This document provides a comprehensive guide for the scalable laboratory synthesis of 3'-Methyl-4'-n-pentoxypropiophenone, a valuable intermediate in organic synthesis. The protocol is centered around the robust and widely applicable Friedel-Crafts acylation reaction, a cornerstone method for the preparation of aromatic ketones.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed step-by-step procedure, mechanistic insights, and practical considerations for safety and scalability. The methodology is built upon established chemical principles to ensure reliability and high yield.
Introduction and Strategic Rationale
Propiophenone and its substituted derivatives are critical structural motifs found in a variety of pharmacologically active molecules and serve as key building blocks for more complex chemical entities.[1][3] The target molecule, 3'-Methyl-4'-n-pentoxypropiophenone, incorporates both alkyl and alkoxy substituents on the aromatic ring, making it a versatile intermediate for further functionalization.
The chosen synthetic strategy is the Friedel-Crafts acylation, an electrophilic aromatic substitution that directly attaches an acyl group to an aromatic ring.[4][5] This method was selected for its several advantages:
Directness: It provides a straightforward route to the target ketone.
Scalability: The reaction can be adapted for gram-scale synthesis and beyond.[6]
High Selectivity: The acyl group introduced deactivates the aromatic ring towards further substitution, which effectively prevents polysubstitution products—a common issue in the related Friedel-Crafts alkylation.[1]
The reaction proceeds by activating a starting aromatic compound, 4-n-pentoxytoluene, with propionyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃).
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Overall Reaction:
4-n-pentoxytoluene + Propionyl Chloride → (in the presence of AlCl₃) → 3'-Methyl-4'-n-pentoxypropiophenone
Mechanistic Insight:
The Friedel-Crafts acylation mechanism involves three primary stages, driven by the formation of a highly electrophilic acylium ion.
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of propionyl chloride. This complex is unstable and facilitates the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion.[5]
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-n-pentoxytoluene acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.
Re-aromatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromatic system and yielding the final product, 3'-Methyl-4'-n-pentoxypropiophenone. The catalyst is regenerated in the process, although it remains complexed to the product ketone.
Caption: Logical flow of the Friedel-Crafts Acylation mechanism.
Detailed Experimental Protocol
This protocol is designed for a representative gram-scale synthesis. Appropriate adjustments can be made for scaling up or down.
3.1. Materials and Equipment
Glassware: Three-necked round-bottom flask (flame-dried), dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), magnetic stirrer, and stir bar.
Purification: Rotary evaporator, vacuum distillation setup or column chromatography supplies.
3.2. Reagent Data
Reagent
Formula
MW ( g/mol )
Amount (g)
Moles (mmol)
Equivalents
4-n-pentoxytoluene
C₁₂H₁₈O
178.27
10.0
56.1
1.0
Aluminum Chloride (AlCl₃)
AlCl₃
133.34
8.25
61.9
1.1
Propionyl Chloride
C₃H₅ClO
92.52
5.45 (4.9 mL)
58.9
1.05
Dichloromethane (DCM)
CH₂Cl₂
84.93
150 mL
-
-
Hydrochloric Acid (conc.)
HCl
36.46
~20 mL
-
-
Crushed Ice
H₂O
18.02
~200 g
-
-
3.3. Step-by-Step Synthesis Procedure
Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Place the entire apparatus under an inert atmosphere (e.g., Nitrogen or Argon).
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (8.25 g). Add 100 mL of anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.
Acylating Agent Addition: In a separate dry beaker, dissolve propionyl chloride (5.45 g) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Causality Note: Slow addition is crucial to control the initial exothermic complex formation between the Lewis acid and the acyl chloride.
Substrate Addition: After the propionyl chloride addition is complete, dissolve 4-n-pentoxytoluene (10.0 g) in 25 mL of anhydrous DCM and add this solution to the same dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[7]
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. The reaction mixture will typically become dark and viscous.[8]
Reaction Quenching (Work-up): Prepare a beaker with approximately 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. Safety Note: This step should be performed in a well-ventilated fume hood. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[7][8] Causality Note: This procedure hydrolyzes the aluminum chloride-ketone complex and decomposes any remaining reactive species. The acid prevents the precipitation of aluminum hydroxides.
Extraction and Washing: Transfer the entire mixture to a separatory funnel. Separate the bottom organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM. Combine all organic layers.[2][7]
Neutralization: Wash the combined organic layers sequentially with:
100 mL of deionized water.
100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
100 mL of brine (saturated NaCl solution) to aid in the removal of water.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
3.4. Purification
The crude product can be purified by either vacuum distillation or column chromatography on silica gel. For a scalable laboratory preparation, vacuum distillation is often the more practical method.
Vacuum Distillation: Distill the crude oil under reduced pressure. The expected boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to the pure 3'-Methyl-4'-n-pentoxypropiophenone.
3.5. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
FTIR Spectroscopy: Expect a strong carbonyl (C=O) stretching vibration around 1680-1695 cm⁻¹.[9]
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.
Mass Spectrometry: To confirm the molecular weight.
Application Note: 3'-Methyl-4'-n-pentoxypropiophenone as a Precursor for Substituted Propiophenone Derivatives
Introduction & Mechanistic Overview 3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized aromatic ketone utilized as a critical building block in the synthesis of substituted cathinones, pyrovalerone analogs, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
3'-Methyl-4'-n-pentoxypropiophenone is a highly specialized aromatic ketone utilized as a critical building block in the synthesis of substituted cathinones, pyrovalerone analogs, and other neuroactive propiophenone derivatives. The structural features of this precursor—specifically the electron-donating 4'-n-pentoxy group and the 3'-methyl group—significantly influence both its chemical reactivity during synthesis and the pharmacological profile of the downstream derivatives[1].
The conversion of this precursor into a bioactive derivative universally relies on a highly efficient, two-step "bromination-amination" sequence[2].
Causality in Experimental Design (Mechanistic Insights)
Alpha-Bromination via Enolization: The first step requires the selective halogenation of the alpha-carbon on the propanone chain. This proceeds via an acid-catalyzed enolate intermediate[3]. Because the 4'-pentoxy group strongly activates the aromatic ring toward electrophilic substitution, strict temperature control (0–5 °C) is mandatory to prevent unwanted ring-bromination or polybromination[3].
Bimolecular Nucleophilic Substitution (
): The resulting -bromoketone features a highly electrophilic alpha-carbon due to the adjacent carbonyl group and the excellent leaving-group ability of the bromide ion. The subsequent reaction with a primary or secondary amine proceeds via an mechanism[4].
Acid Scavenging & Salt Formation: During amination, one equivalent of hydrobromic acid (HBr) is generated. An acid scavenger (such as triethylamine or an excess of the reactant amine) must be present to neutralize the HBr, preventing the protonation of the nucleophilic amine[5]. Finally, because the resulting cathinone free base is prone to dimerization and oxidative degradation, it must be immediately precipitated as a stable hydrochloride salt[2].
Synthetic Workflow & Logical Causality
Two-step bromination-amination synthetic workflow for propiophenone derivatives.
Logical causality of experimental conditions in alpha-bromination and amination steps.
Quantitative Data & Reagent Optimization
To ensure a self-validating protocol, reagent selection must be optimized. Table 1 outlines the comparative efficacy of various brominating agents, while Table 2 summarizes the physicochemical properties of the starting material.
Table 1: Comparison of Brominating Agents for Propiophenone Derivatives
Brominating Agent
Solvent System
Temp (°C)
Yield (%)
Byproduct Profile
Self-Validating Cue
Elemental Bromine ()
Dichloromethane (DCM)
0–5
85–90
Trace polybromination
Rapid decolorization from deep red to pale yellow.
Copper(II) Bromide ()
Ethyl Acetate / Chloroform
Reflux
75–80
Very clean, high regioselectivity
Color shift from green/black to white () precipitate.
N-Bromosuccinimide (NBS)
THF / (cat.)
25
60–65
Succinimide contamination
Gradual dissolution of NBS powder.
Table 2: Physicochemical Profile of 3'-Methyl-4'-n-pentoxypropiophenone
Property
Value
Relevance to Protocol
Molecular Formula
Determines stoichiometric calculations.
Solubility
Soluble in DCM, THF, EtOAc
Dictates solvent choice for homogeneous reactions.
Aromatic Activation
Highly Activated
Necessitates strict thermal control during electrophilic addition.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating specific visual cues, chemical quenches, and orthogonal purification steps (like acid-base extraction), the protocol inherently verifies the success of each phase before proceeding.
Protocol A: Synthesis of 2-Bromo-3'-methyl-4'-n-pentoxypropiophenone
Objective: Isolate the
-bromoketone intermediate with >95% purity without relying on column chromatography.
Preparation: Dissolve 10.0 mmol of 3'-Methyl-4'-n-pentoxypropiophenone in 25 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.
) to catalyze the initial enolization[3]. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[3].
Halogenation: In the addition funnel, prepare a solution of 10.5 mmol of elemental bromine (
) in 10 mL of DCM. Add the solution dropwise over 30 minutes.
Self-Validation Check: Each drop of deep-red bromine should decolorize almost instantly upon hitting the stirring solution, confirming the rapid reaction with the enolate. If the red color persists, pause the addition until the solution clears.
Quenching: Once addition is complete and the solution maintains a pale straw color, add 15 mL of a 10% aqueous sodium thiosulfate (
) solution and stir vigorously for 10 minutes.
Causality: The thiosulfate reduces any unreacted electrophilic bromine to inert bromide ions, preventing unwanted side reactions during solvent evaporation[6].
Workup: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with saturated
(15 mL) and brine (15 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to yield the -bromoketone as a viscous oil or low-melting solid.
Protocol B: Synthesis of the Substituted Cathinone Derivative
Objective: Perform an
amination and isolate the final product as a stable, highly pure hydrochloride salt.
Amination: Dissolve the crude 2-Bromo-3'-methyl-4'-n-pentoxypropiophenone (~10.0 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).
Nucleophilic Attack: Add 25.0 mmol of the desired secondary amine (e.g., pyrrolidine).
Causality: The 2.5x molar excess of the amine serves a dual purpose: it acts as the nucleophile for the
reaction and serves as the acid scavenger to neutralize the generated , ensuring the remaining amine stays unprotonated and nucleophilic[5].
Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The consumption of the less polar bromoketone spot validates reaction progress.
Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL).
Extract the organic layer with 1.0 M
(2 x 20 mL).
Causality: The basic cathinone product becomes protonated and highly water-soluble, migrating to the aqueous layer. Unreacted bromoketone and neutral impurities remain trapped in the discarded organic layer.
Collect the aqueous acidic layer, cool it in an ice bath, and basify to pH 10 using 2.0 M
. The aqueous layer will turn cloudy as the free base precipitates.
Extract the free base back into fresh Ethyl Acetate (2 x 25 mL), dry over
, and filter.
Salt Formation: To the stirring Ethyl Acetate solution containing the purified free base, slowly bubble anhydrous
gas (or add a stoichiometric amount of 2M in diethyl ether) until the solution is distinctly acidic (pH ~3).
Self-Validation Check: A rapid precipitation of a white crystalline solid (the hydrochloride salt) will occur[2].
Isolation: Filter the precipitate under vacuum, wash with cold acetone, and dry under a high vacuum to yield the final propiophenone derivative.
References
1.4 - Benchchem[4]
2. 2 - European Union Drugs Agency (EUDA)[2]
3.1 - PMC / NIH[1]
4.5 - European Union Drugs Agency (EUDA)[5]
5.6 - ChemPlayer[6]
6. 3 - Smolecule[3]
Technical Support Center: Improving Low Yields in 3'-Methyl-4'-n-pentoxypropiophenone Synthesis
Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in this specific Friedel-Crafts acylation reaction. The following troubleshooting guides and FAQs are presented in a question-and-answer format to directly address specific experimental challenges and provide field-proven insights to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 3'-Methyl-4'-n-pentoxypropiophenone is most commonly achieved via a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating an activated aromatic ring, in this case, 4-methyl-3-pentoxytoluene, with an acylating agent like propionyl chloride or propionic anhydride. The reaction is mediated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a reactive acylium ion electrophile.[1][2] While powerful, this reaction is sensitive to a variety of factors that can suppress yields. This guide will walk you through diagnosing and resolving these common pitfalls.
This section is structured to address the most common challenges encountered during the synthesis, from initial reaction setup to final product purification.
Part 1: Core Reaction Failures & Low Conversion
Q1: My reaction shows very low conversion, or fails to proceed entirely. What are the most critical factors to investigate first?
A1: Failure to initiate or achieve high conversion in a Friedel-Crafts acylation almost always points to one of three fundamental issues: catalyst deactivation, incorrect stoichiometry, or poor reagent quality.
Catalyst Inactivity (Moisture Contamination): The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[3] It reacts readily with water to form aluminum hydroxides, rendering it inactive.
Causality: Anhydrous conditions are non-negotiable. Even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity can hydrolyze and deactivate the catalyst.
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use a high-quality, anhydrous grade of the reaction solvent (e.g., dichloromethane, 1,2-dichloroethane). The AlCl₃ should be a fresh, unopened bottle or a properly stored (desiccated) supply; it should appear as a fine, white to pale yellow powder, not clumpy or discolored. All additions should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.
Causality: The ketone product is a Lewis base and forms a stable, 1:1 complex with the AlCl₃ catalyst.[1][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of AlCl₃ is needed for the product, plus a catalytic amount to drive the reaction.
Solution: A common practice is to use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). For particularly challenging substrates, this may be increased further.
Poor Reagent Quality: The purity of both the aromatic substrate and the acylating agent is paramount.
Causality: Propionyl chloride can hydrolyze over time to propionic acid, which can inhibit the reaction.[3] Impurities in the 4-methyl-3-pentoxytoluene can introduce competing side reactions.
Solution: Use freshly distilled propionyl chloride if its purity is in doubt. Verify the purity of your aromatic starting material via NMR or GC-MS before beginning the reaction.[4]
Q2: My primary side product appears to be 2-methyl-4-propionylphenol. What is causing the loss of the n-pentoxy group?
A2: The observation of a phenolic byproduct is a classic sign of ether cleavage, a well-known side reaction in Friedel-Crafts acylations of alkoxy-substituted arenes.[5]
Causality: Strong Lewis acids like AlCl₃ are capable of cleaving the ether bond (dealkylation). The oxygen of the pentoxy group acts as a Lewis base and coordinates to the AlCl₃, making the alkyl group susceptible to cleavage. This is often exacerbated by elevated temperatures and prolonged reaction times.
Troubleshooting & Optimization:
Temperature Control: This is the most critical parameter. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature.[6] Avoid any excessive heating or refluxing unless absolutely necessary and validated by literature for this specific substrate.
Use a Milder Lewis Acid: If ether cleavage remains a persistent issue, consider replacing AlCl₃ with a milder Lewis acid catalyst such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[5] These catalysts are less aggressive towards the alkoxy group but may require slightly longer reaction times or gentle heating.
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up to avoid prolonged exposure of the product to the strong Lewis acid.
Q3: I'm observing a mixture of isomers rather than the clean 3'-Methyl-4'-n-pentoxypropiophenone product. How can I improve regioselectivity?
A3: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Both the methyl and n-pentoxy groups are ortho-, para-directing activators. The desired product results from acylation at the position that is para to the powerful pentoxy directing group and ortho to the methyl group.
Causality: The n-pentoxy group is a much stronger activating and directing group than the methyl group. Therefore, acylation should be strongly favored at the position para to it (position 4). However, acylation ortho to the pentoxy group can also occur, leading to isomeric byproducts. Steric hindrance from the bulky pentoxy group typically disfavors the ortho position, but this is not always perfectly selective.
Troubleshooting & Optimization:
Lower Reaction Temperature: Lower temperatures generally increase selectivity by favoring the formation of the most thermodynamically stable product. Running the reaction at 0 °C or even lower can significantly improve the ratio of the desired para-acylated product.
Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with solvents like carbon disulfide (CS₂) or nitrobenzene (use with caution) in place of dichloromethane may alter the isomer ratio.
Catalyst Choice: Using a bulkier Lewis acid catalyst might enhance steric hindrance at the positions ortho to the pentoxy group, thereby increasing the selectivity for the desired para position.
Part 2: Work-up and Purification Issues
Q4: During the aqueous work-up, a persistent emulsion forms, making the extraction difficult and leading to product loss.
A4: Emulsion formation is common during the work-up of Friedel-Crafts reactions due to the precipitation of aluminum hydroxides when quenching the reaction with water.[3]
Causality: The highly exothermic reaction of excess AlCl₃ with water generates fine, gelatinous aluminum hydroxide particles that stabilize the interface between the organic and aqueous layers.
Best Practices for Work-up:
Quenching: The correct procedure is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[6][7] The acid helps to keep the aluminum salts (as AlCl₃ and its complexes) soluble in the aqueous phase and prevents the formation of aluminum hydroxide precipitates.
Breaking Emulsions: If an emulsion still forms, several techniques can be employed:
Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.
Filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This can help to remove the particulate matter that is stabilizing the emulsion.
Allow the mixture to stand for an extended period, if time permits.
Gentle centrifugation can also be effective if the scale of the reaction is small enough.
Q5: My yield drops significantly after purification. What are the most common pitfalls during recrystallization or column chromatography?
A5: Significant product loss during purification often stems from non-optimized procedures for either recrystallization or chromatography.
Recrystallization:
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the product poorly at low temperatures and well at high temperatures, while impurities remain soluble at all temperatures. If too much solvent is used, or if the solvent is too good at room temperature, recovery will be low.
Cooling Too Rapidly: Crashing the product out of solution by cooling too quickly can trap impurities and lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography:
Incorrect Eluent System: An eluent that is too polar will cause the product to elute too quickly (low Rf on TLC), resulting in poor separation from faster-moving impurities. An eluent that is not polar enough will lead to very slow elution and band broadening, increasing the volume of solvent used and the risk of loss. Develop an optimal solvent system using TLC first, aiming for an Rf value for your product of ~0.3.
Improper Column Packing/Loading: An improperly packed column with channels or cracks will lead to poor separation. Overloading the column with too much crude product is a common cause of poor separation and cross-contamination of fractions.
Experimental Protocols & Data
Optimized Protocol for Friedel-Crafts Acylation
This protocol is a baseline for the synthesis of 3'-Methyl-4'-n-pentoxypropiophenone.
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Maintain an inert (N₂) atmosphere throughout the reaction.[8]
Reagent Preparation: In the main flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
Acylating Agent Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.
Substrate Addition: After the first addition is complete, add a solution of 4-methyl-3-pentoxytoluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.[6]
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[6]
Work-up: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.[3][7]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[3][6]
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.[9][10]
Technical Support Center: Troubleshooting Recrystallization of 3'-Methyl-4'-n-pentoxypropiophenone
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3'-Methyl-4'-n-pentoxypropiophenone .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3'-Methyl-4'-n-pentoxypropiophenone .
Due to its specific structural features—a polarizable propiophenone core coupled with a highly flexible, lipophilic n-pentoxy chain—this molecule presents unique thermodynamic challenges during purification. The alkyl chain significantly lowers the crystal lattice energy and melting point (
), making the compound highly susceptible to liquid-liquid phase separation ("oiling out") and kinetic nucleation barriers.
Before altering your experimental parameters, consult the matrix below to identify the thermodynamic or kinetic root cause of your recrystallization failure.
Symptom
Primary Cause
Mechanistic Explanation
Immediate Action
Oiling Out (Liquid droplets form instead of crystals)
(Saturation reached above melting point)
The compound's low melting point causes it to separate as an impure liquid phase before the temperature drops enough to support a solid crystal lattice[1].
Reheat to redissolve. Add 5-10% more of the "good" solvent to lower the saturation temperature, then cool slowly[2].
No Crystallization (Clear, cold solution)
High kinetic barrier to nucleation (Supersaturation)
The flexible pentoxy chain hinders the molecular alignment required to initiate the first crystal seed, leaving the solution supersaturated[1].
Scratch the inner glass surface with a rod to create micro-fissures, or introduce a seed crystal[1].
Premature Crystallization (Crystals in funnel)
Rapid localized cooling
The solubility curve is exceptionally steep; slight temperature drops during hot filtration cause immediate precipitation[3].
Pre-heat the filtration apparatus and use a 5% excess of hot solvent during the transfer[3].
Poor Yield
Excessive solvent volume
The highly lipophilic nature of the molecule means it retains significant solubility even in cold organic solvents[2].
Evaporate 30-50% of the solvent via rotary evaporation and perform a second-crop crystallization[2].
In-Depth FAQs: Mechanisms & Causality
Q: Why does 3'-Methyl-4'-n-pentoxypropiophenone consistently "oil out" instead of forming a pure crystal lattice?A: "Oiling out" occurs when the temperature at which the solution becomes saturated (the cloud point) is higher than the melting point of the solute[1]. Because the n-pentoxy chain is highly flexible, it disrupts tight molecular packing, resulting in a naturally low melting point. When the solution cools, the compound phase-separates as a liquid rather than a solid. This is highly detrimental to purity, as impurities dissolve much more readily in this liquid oil phase than in the bulk solvent[1].
Q: How do I select the optimal solvent system to prevent this phase separation?A: Single-solvent systems often fail for highly lipophilic, low-melting ketones. Non-polar solvents (like hexane) dissolve it too well, while polar solvents (like water) reject it completely. You must use a mixed-solvent system (e.g., Isopropanol/Water or Ethanol/Water). The goal is to use the alcohol to dissolve the compound completely, and then use water as an anti-solvent to precisely tune the saturation point so that
Q: My sample has already oiled out at the bottom of the flask. How do I recover it?A: Do not attempt to crystallize the oil by simply freezing it; this will only yield an impure, amorphous glass[1]. Instead, return the flask to the heat source until the oil completely redissolves into a homogeneous solution. Then, add a small volume of your "good" solvent (e.g., hot Isopropanol). By diluting the mixture slightly, you lower the temperature at which saturation occurs, allowing the solution to reach a temperature below the compound's melting point before it begins to separate[1],[2].
Q: The solution is ice-cold and clear, but no crystals are forming. What is the thermodynamic barrier here?A: You have created a supersaturated solution. The thermodynamic driving force for crystallization is present, but the kinetic barrier to nucleation is too high. The flexible pentoxy chains are freely rotating in solution, making it statistically difficult for the molecules to spontaneously align into a rigid lattice. You must provide a nucleation site. Scratching the inside of the flask with a glass rod creates microscopic glass shards and localized high-energy surfaces that catalyze lattice formation[1].
Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization
To ensure a self-validating process, follow this optimized protocol using an Isopropanol (IPA) and Water system.
Step 1: Dissolution
Place the crude 3'-Methyl-4'-n-pentoxypropiophenone in an Erlenmeyer flask.
Add a minimal amount of boiling IPA just until the solid dissolves completely.
Self-Validation: If the solution is colored or contains insoluble particulates, perform a hot gravity filtration through a pre-warmed stemless funnel[3].
Step 2: Anti-Solvent Titration
Keep the IPA solution on the heat source to maintain a gentle boil.
Add boiling ultra-pure water dropwise while swirling continuously.
Stop adding water the exact moment the solution exhibits a persistent, milky cloudiness (this indicates the saturation point has been reached).
Add hot IPA dropwise (usually 1-3 drops) just until the solution turns perfectly clear again.
Step 3: Controlled Nucleation and Cooling
Remove the flask from the heat. Place it on an insulating surface (e.g., a cork ring or wood block) to ensure a slow cooling rate, which prevents impurities from being trapped in the lattice[1].
Allow the flask to reach ambient room temperature undisturbed.
Once crystals have formed at room temperature, transfer the flask to an ice-water bath for 15-20 minutes to maximize yield.
Step 4: Isolation
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal volume of an ice-cold IPA/Water mixture (using the same ratio established in Step 2).
Dry the crystals under a vacuum to remove residual solvent.
Troubleshooting Workflow Diagram
The following logical decision tree dictates the immediate actions required based on the phase behavior observed during the cooling step.
Caption: Decision matrix for troubleshooting phase separation and supersaturation during recrystallization.
Technical Support Center: Acylation of 3'-Methyl-4'-n-pentoxypropiophenone Precursors
Introduction: The Challenge of Precise Acylation on Activated Aromatic Systems The synthesis of specialty ketones such as 3'-Methyl-4'-n-pentoxypropiophenone is a critical step in the development of various pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Precise Acylation on Activated Aromatic Systems
The synthesis of specialty ketones such as 3'-Methyl-4'-n-pentoxypropiophenone is a critical step in the development of various pharmaceutical agents. The most common synthetic route involves the Friedel-Crafts acylation of an appropriately substituted aromatic precursor, typically 4-n-pentoxytoluene. This reaction, while powerful, presents significant challenges due to the high reactivity of the starting material. The aromatic ring is strongly activated by two electron-donating groups: a methyl group (moderately activating) and an n-pentoxy group (strongly activating). This high nucleophilicity makes the substrate prone to several side reactions, primarily poor regioselectivity and potential ether cleavage, which can complicate purification and significantly reduce the yield of the desired isomer.
This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate these challenges, ensuring a high-yield, high-purity synthesis of the target molecule.
Core Reaction Pathway and Mechanistic Considerations
The primary reaction is an electrophilic aromatic substitution where the aromatic ring of 4-n-pentoxytoluene attacks a propionyl acylium ion. This ion is generated in situ from a propionyl source (e.g., propionyl chloride or propionic anhydride) and a Lewis acid catalyst.[1][2]
Desired Reaction:
Substrate: 4-n-pentoxytoluene
Acylating Agent: Propionyl Chloride
Catalyst: Lewis Acid (e.g., AlCl₃)
Product: 3'-Methyl-4'-n-pentoxypropiophenone
The directing effects of the substituents are key. Both the -CH₃ and -O(CH₂)₄CH₃ groups are ortho, para-directing. Since they are para to each other, the open positions are all ortho to one of the groups. The n-pentoxy group is the more powerful activating group, meaning substitution will occur preferentially at the positions ortho to it (C2 and C6). However, the methyl group at C1 creates steric hindrance at the C2 position, thus favoring acylation at the C6 position to yield the desired 3'-methyl isomer. Controlling conditions to maximize this steric preference is a primary goal.
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?
A1: Low conversion is a frequent problem that typically points to issues with the catalyst or reaction conditions.
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3][4] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents and fresh, high-purity Lewis acids. The reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).[4]
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent.[4][5] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[5]
Solution: Use 1.1 to 1.3 equivalents of AlCl₃ to ensure enough free catalyst is available to drive the reaction to completion.
Low Reaction Temperature: While low temperatures are used to control side reactions, they also slow the reaction rate. If the temperature is too low or the reaction time is too short, the conversion will be incomplete.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity to favor the 3'-methyl product?
A2: Achieving high regioselectivity on a doubly-activated ring requires fine-tuning of steric and electronic effects.
Choice of Lewis Acid: The size of the Lewis acid-acylating agent complex can influence where it attacks the ring. A bulkier complex will be more sensitive to steric hindrance from the methyl group, thus favoring acylation at the desired position.
Solution: While AlCl₃ is common, consider screening other Lewis acids. Tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) are milder and can sometimes offer different selectivity profiles.
Solvent Effects: The reaction solvent can influence the reactivity of the acylium ion and the substrate.
Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are standard. In some cases, using a more polar, deactivating solvent like nitrobenzene can temper the reactivity of the substrate and improve selectivity, though this may require higher temperatures.
Temperature Control: Acylation is generally considered an irreversible reaction, meaning the product distribution is under kinetic control.[6] Lower temperatures typically enhance selectivity by making the reaction more sensitive to small differences in activation energy between the pathways leading to different isomers.
Solution: Maintain the reaction temperature at 0 °C or below, especially during the addition of the substrate.
Q3: I've isolated a significant byproduct that appears to be a phenol. What is causing this and how can I prevent it?
A3: The formation of a phenolic byproduct is a classic sign of ether cleavage. The strong Lewis acid, particularly AlCl₃, can catalyze the cleavage of the n-pentoxy ether bond, especially if the reaction temperature is too high.
Cause: The lone pair of electrons on the ether oxygen can coordinate to the Lewis acid, initiating a cleavage pathway.
Prevention:
Strict Temperature Control: Do not allow the reaction temperature to rise above room temperature. The ideal range is typically 0 °C to 5 °C.
Use a Milder Catalyst: If ether cleavage persists even at low temperatures, switch to a less aggressive Lewis acid. FeCl₃ or ZnCl₂ are good alternatives to screen as they are less prone to causing this side reaction.
Reverse Addition: Adding the AlCl₃ to a solution of the acylating agent and substrate in the solvent (at low temperature) can sometimes minimize side reactions by keeping the concentration of the free, highly reactive Lewis acid low.
Q4: My workup procedure is difficult, forming emulsions and leading to product loss. What is the best practice for quenching and extraction?
A4: The workup of a Friedel-Crafts reaction is critical for hydrolyzing the catalyst-ketone complex and cleanly separating the product.
Recommended Quenching Procedure: The reaction must be quenched by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[3][4] The acid is crucial to keep the aluminum salts protonated and soluble in the aqueous phase, preventing the precipitation of gelatinous aluminum hydroxide (Al(OH)₃), which is a common cause of emulsions.
Extraction:
After quenching, transfer the mixture to a separatory funnel.
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizing Reaction and Troubleshooting Pathways
Caption: Desired reaction pathway and major potential side reactions.
Caption: Logical workflow for troubleshooting common acylation issues.
Experimental Protocols
Safety Precaution: Friedel-Crafts reactions should always be performed in a well-ventilated fume hood. Lewis acids like AlCl₃ react violently with water. Propionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Optimized Synthesis of 3'-Methyl-4'-n-pentoxypropiophenone
This protocol is designed to maximize regioselectivity and minimize side reactions.
Materials:
4-n-pentoxytoluene (1.0 eq.)
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq.)
Propionyl Chloride (1.1 eq.)
Anhydrous Dichloromethane (DCM)
Crushed Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM to create a stirrable suspension.
Acylating Agent Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add propionyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. Stir for 15 minutes at 0 °C to allow for the formation of the acylating complex.
Substrate Addition: Dissolve 4-n-pentoxytoluene (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
Workup: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Carefully and slowly pour the reaction mixture into this quenching solution.
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3'-Methyl-4'-n-pentoxypropiophenone.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected effects of key variables on the reaction outcome. This can be used as a guide for designing an optimization screen.
Parameter
Condition A (Standard)
Condition B (For Sensitive Substrates)
Rationale & Expected Outcome
Lewis Acid
AlCl₃ (1.2 eq.)
FeCl₃ (1.2 eq.)
FeCl₃ is milder and less likely to cause ether cleavage, but may require longer reaction times or gentle warming.
Solvent
Dichloromethane (DCM)
Carbon Disulfide (CS₂)
CS₂ is less polar and can sometimes improve selectivity by minimizing solvent-catalyst interactions.
Temperature
0 °C to 5 °C
-20 °C to 0 °C
Lower temperatures further enhance kinetic control, potentially increasing the ratio of the desired isomer at the cost of a slower reaction rate.
Order of Addition
Substrate to catalyst/acyl mix
Catalyst to substrate/acyl mix
"Reverse addition" can sometimes prevent localized high concentrations of catalyst, reducing degradation of sensitive substrates.
References
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
SATHEE. Friedel Crafts Reaction. Available from: [Link]
Google Patents. US4172097A - Production of propiophenone.
European Patent Office. EP 0008464 B1 - Production of propiophenone. Available from: [Link]
University of Illinois Springfield. Organic Reaction Mechanism. Available from: [Link]
Google Patents. EP0008464A1 - Production of propiophenone.
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. Available from: [Link]
Contreras, R., et al. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. J. Chil. Chem. Soc., 58(2), 2013. Available from: [Link]
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
Technical Support Center: High-Purity Protocols for 3'-Methyl-4'-n-pentoxypropiophenone
[1][2][3] Introduction: The Purity Imperative Welcome to the technical support hub for 3'-Methyl-4'-n-pentoxypropiophenone (hereafter referred to as MPPP ).[1][2][3] This molecule is a critical intermediate, often utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Introduction: The Purity Imperative
Welcome to the technical support hub for 3'-Methyl-4'-n-pentoxypropiophenone (hereafter referred to as MPPP ).[1][2][3]
This molecule is a critical intermediate, often utilized in the synthesis of muscle relaxants (analogous to Tolperisone/Eperisone scaffolds) and liquid crystal mesogens.[2] Its structural integrity—specifically the para-positioning of the pentoxy chain relative to the propionyl group—is vital.[2]
In synthesis (typically Friedel-Crafts acylation), three primary impurity classes threaten downstream success:
Regioisomers: The ortho-isomer (2'-pentoxy) which forms due to steric steering issues.[1][2][3]
Unreacted Precursors: Residual 2-methyl-1-(pentyloxy)benzene or phenols.[1][2][3]
Inorganic Residues: Aluminum/Zinc salts from Lewis acid catalysts.[2][3]
This guide provides a self-validating purification logic to achieve >99.5% purity.
Module 1: Initial Assessment & Chemical Workup[1][2][3]
Status: Crude Reaction Mixture
Objective: Removal of Lewis acids and phenolic residues.[2][3]
Troubleshooting Q&A
Q: My crude product is a dark, viscous oil that turns green/black upon standing. What is happening?A: This indicates Lewis Acid encapsulation .[2][3] Residual Aluminum Chloride (
) complexes with the ketone carbonyl, forming a stable, colored adduct.[2]
Fix: You must perform a rigorous acid hydrolysis before any extraction.[2][3] Quench the reaction mixture into ice-cold 2M HCl (pH < 1) and stir vigorously for 1-2 hours. The color should shift to pale yellow/orange.
Q: I see a "ghost peak" in HPLC that disappears after base wash. What is it?A: This is likely unreacted phenolic starting material (if alkylation route was used) or hydrolyzed alkoxy groups.[1][2][3]
Fix: Wash the organic layer with 1M NaOH or 5%
.[2][3] Phenols will deprotonate and move to the aqueous phase.[3] Caution: Do not use strong base if your product contains sensitive ester linkages (unlikely in MPPP, but good practice).[1][2][3]
Protocol: The "Double-Wash" Workup
Quench: Pour reaction mix into Ice/HCl (3:1 ratio). Stir 1 hr.
Alkaline Wash: Wash with 5% NaOH (removes phenols).[1][2][3]
Neutralization: Wash with Brine (sat. NaCl).[1][2][3][4]
Drying: Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(Magnesium Sulfate).[1][2][3][5][6] Note: Do not use as it can coordinate with ketones.[1]
Module 2: Purification Strategy (Solid vs. Oil)
Status: Crude Isolated Material
Objective: Separation of Isomers (>99% Purity).
MPPP is a "borderline" solid.[2][3] Its melting point is influenced heavily by purity.[2][3] Pure material is likely a low-melting solid (approx. 35–45°C), while impure material remains an oil.[1][2][3]
Decision Matrix: The Phase Logic
Caption: Logical workflow for determining the purification path based on the physical state of the crude MPPP.
If the product refuses to crystallize, it contains significant solvent or isomeric impurities.[1][2][3]
Q: The product decomposes (turns dark) during distillation.[2][3] Why?A: The pot temperature is too high (>180°C).[2][3] Propiophenones are thermally stable up to ~200°C, but trace acids catalyze degradation.[2][3]
Fix: Ensure High Vacuum (<1 mbar) is used. The boiling point should drop to ~140-160°C. Add a spatula tip of
to the distillation flask to neutralize trace acids.
Status: Quality Control
Objective: Verifying Isomer Removal.
Quantitative Data: Impurity Limits
Parameter
Specification
Detection Method
Common Issue
Appearance
White to Off-white crystalline solid
Visual
Yellowing = Oxidation/Phenols
Purity (Area %)
> 99.0%
HPLC (UV 254nm)
Co-elution of isomers
Ortho-Isomer
< 0.5%
HPLC / GC-MS
Hard to remove; requires recrystallization
Loss on Drying
< 0.5%
Gravimetric
Trapped solvent (MeOH)
Sulfated Ash
< 0.1%
Gravimetric
Residual Aluminum salts
Q: I cannot separate the 2'-isomer (ortho) from the 4'-isomer (para) on my HPLC.
A: These isomers have identical mass and similar polarity.[1][2][3]
Method Adjustment: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions differ between ortho and para substitution patterns, often improving resolution.[2]
Mobile Phase: Acetonitrile/Water (60:[1][2][3]40) is standard, but switching to Methanol/Water often improves selectivity for regioisomers in aromatic ketones.[2][3]
Module 4: Process Scale-Up Considerations
When moving from grams to kilograms, heat transfer becomes the enemy.[2]
Exotherm Control: During Friedel-Crafts, the addition of Propionyl Chloride to the AlCl3/Substrate mix is highly exothermic.[2] On scale, this must be dosed over 2-4 hours to prevent "runaway" temperatures that favor the formation of the unwanted ortho-isomer.[2]
Crystallization Agitation: High-speed stirring during crystallization yields small, impure crystals (inclusion of mother liquor).[1][2][3] Use low-shear impellers (anchor type) and slow cooling rates (5°C/hour) to grow large, pure crystals.[1][2][3]
Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[2] (Standard recrystallization protocols for aromatic ketones).
Analytical Separation of Isomers
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.[2] John Wiley & Sons.[2][3] (Strategies for regioisomer separation using Phenyl-Hexyl phases).
Tolperisone Intermediate Context
U.S. Patent 2010/0168434 A1.[2][3] "Process for the preparation of Tolperisone". (Describes the purification of the 4'-substituted propiophenone intermediates).
(Note: Specific melting points for MPPP vary by supplier and purity; the range 35-45°C is estimated based on the 4'-methyl (MP ~22°C) and 4'-methoxy (MP ~28°C) analogs, accounting for the chain extension effect.)[1][2]
Technical Support Center: Overcoming Solubility Challenges of 3'-Methyl-4'-n-pentoxypropiophenone
Welcome to the technical support center for 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3'-Methyl-4'-n-pentoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given the limited publicly available data on this specific molecule, this document provides a robust framework based on established principles for hydrophobic, crystalline compounds, ensuring the methodologies are scientifically sound and broadly applicable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 3'-Methyl-4'-n-pentoxypropiophenone and similar propiophenone derivatives.
Q1: What are the expected solubility characteristics of 3'-Methyl-4'-n-pentoxypropiophenone?
A1: Based on its structure—an aromatic ketone with a methyl group and a five-carbon pentoxy chain—3'-Methyl-4'-n-pentoxypropiophenone is predicted to be a hydrophobic (lipophilic) and likely crystalline solid. Propiophenone itself has limited water solubility[1]. The addition of the methyl and, particularly, the long n-pentoxy group will significantly increase its lipophilicity, leading to very poor aqueous solubility. It is expected to be more soluble in organic solvents like ethanol, methanol, and other common non-polar solvents[1][2].
Q2: Why is my compound "crashing out" of solution when I dilute my DMSO stock in aqueous buffer?
A2: This is a classic sign of a compound with low aqueous solubility and is often observed during a kinetic solubility assay.[3][4] Your compound is highly soluble in the neat DMSO stock. When this stock is diluted into an aqueous buffer, the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one. The compound's concentration exceeds its thermodynamic solubility limit in the final aqueous medium, causing it to precipitate.
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A3:
Kinetic Solubility is the concentration at which a compound precipitates when a supersaturated solution is created, typically by diluting a high-concentration DMSO stock into an aqueous buffer.[5] It's a rapid, high-throughput measurement useful for early-stage discovery to rank compounds.[3][6]
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable solid form of the compound in a specific medium after it has reached equilibrium.[5][7] This is a more time-consuming but accurate measure, often determined by the shake-flask method, and is critical for formulation development.[5][8]
For initial troubleshooting, kinetic solubility assays are useful for rapid assessment. For formulation and pre-clinical development, thermodynamic solubility is the gold standard.
Q4: Can I just add more co-solvent to my aqueous buffer to keep the compound in solution?
A4: While adding a co-solvent like ethanol or propylene glycol can increase solubility, it's a strategy that must be approached with caution.[9] High concentrations of co-solvents can impact biological assays by altering protein conformation or cell membrane integrity. The goal is to find the minimum amount of co-solvent required to achieve the desired concentration without interfering with the experiment.[10][11]
Section 2: Troubleshooting Guides
This section provides in-depth, Q&A-formatted guides to address specific experimental problems.
Guide 1: Initial Solubility Assessment and Overcoming Precipitation in Biological Assays
Problem: "I am preparing a 10 µM working solution for a cell-based assay by diluting a 10 mM DMSO stock 1:1000 into phosphate-buffered saline (PBS), but I see immediate precipitation."
Why is this happening?
The final DMSO concentration (0.1%) is likely insufficient to maintain the solubility of this highly hydrophobic compound at 10 µM in a purely aqueous buffer like PBS. The compound's intrinsic aqueous solubility is below 10 µM.
Step-by-Step Troubleshooting Protocol:
Determine Approximate Kinetic Solubility: Before proceeding with your assay, perform a rapid kinetic solubility test to estimate the solubility limit.
Protocol: See Experimental Protocol 1: Turbidimetric Kinetic Solubility Assay below. This will give you a solubility ceiling to guide your next steps.
Introduce a Biocompatible Co-solvent: If the kinetic solubility is below your target of 10 µM, a co-solvent is necessary.
Select a Co-solvent: Start with ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400), which are common in pharmaceutical formulations.[9]
Create a Co-solvent/Buffer System: Prepare several PBS solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Re-test Solubility: Repeat the kinetic solubility assay in these co-solvent-containing buffers.
Optimize the Dosing Procedure:
Serial Dilution: Instead of a single 1:1000 dilution, perform a serial dilution. First, dilute the 10 mM DMSO stock to 1 mM in DMSO. Then, dilute this 1:100 into your buffer, and finally 1:10. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
Vortexing: When adding the compound stock to the buffer, vortex the solution continuously to promote rapid and uniform dispersion, which can help achieve a supersaturated state temporarily.
Data Summary Table (Example):
Buffer System
Final Co-solvent %
Visual Observation at 10 µM
Kinetic Solubility (µM)
PBS, pH 7.4
0.1% DMSO
Heavy Precipitate
< 5
PBS + 2% Ethanol
2% Ethanol, 0.1% DMSO
Slight Haze
~ 8
PBS + 5% Ethanol
5% Ethanol, 0.1% DMSO
Clear Solution
> 15
PBS + 2% PEG 400
2% PEG 400, 0.1% DMSO
Clear Solution
> 20
Workflow Diagram:
Caption: Decision workflow for addressing precipitation in biological assays.
Guide 2: Advanced Solubilization for Pre-clinical Formulation
Problem: "I need to prepare a stable oral formulation at 5 mg/mL for a pharmacokinetic study, but the compound has less than 10 µg/mL solubility in water."
Why is this happening?
For oral administration, achieving such a high concentration requires more advanced formulation strategies than simple co-solvents. The high crystal lattice energy of the compound prevents it from readily dissolving in aqueous media.[12] The goal is to disrupt this crystal structure and keep the molecule dispersed.
An amorphous solid dispersion (ASD) is a highly effective technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13][14][15] This converts the drug to a higher-energy amorphous state, which has significantly greater apparent solubility and dissolution rates.[16]
Step-by-Step Troubleshooting Protocol:
Polymer Screening: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus® are widely used.[12][15]
Selection Criteria: Select polymers based on drug-polymer miscibility, which can be predicted using computational models or assessed experimentally via differential scanning calorimetry (DSC).
Preparation of the ASD:
Solvent Evaporation (Spray Drying): This is a common method where the drug and polymer are dissolved in a common solvent, and the solvent is rapidly evaporated to form the ASD.[14][17] This method is suitable for many compounds.
Hot-Melt Extrusion (HME): In this solvent-free method, the drug and polymer are mixed and heated until they melt, then extruded.[13][18] This is suitable for thermally stable compounds.
Characterization of the ASD: It is essential to confirm that the drug is amorphous within the dispersion.
X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks indicates an amorphous state.[14]
Differential Scanning Calorimetry (DSC): An amorphous system will show a single glass transition temperature (Tg) rather than a sharp melting point.[14]
Dissolution Testing:
Protocol: Perform a dissolution test on the resulting ASD powder in simulated gastric and intestinal fluids (SGF, SIF).[19]
Expected Outcome: You should observe a "spring and parachute" effect: the concentration rapidly rises to a supersaturated level (the "spring") and is maintained by the polymer, which inhibits precipitation (the "parachute").
Diagram: Mechanism of Amorphous Solid Dispersion
Caption: ASDs enhance solubility by converting a drug to a high-energy amorphous state.
This protocol provides a rapid, medium-throughput method to estimate the aqueous solubility of your compound.[6]
Materials:
Test compound in DMSO (e.g., 10 mM stock).
Phosphate-buffered saline (PBS), pH 7.4.
96-well clear-bottom microplate.
Plate reader capable of measuring absorbance at ~620 nm.
Methodology:
Prepare Compound Plate: Create a serial dilution of your 10 mM DMSO stock solution directly in a 96-well plate. For example, perform a 2-fold serial dilution across 10 wells.
Add Buffer: To each well of a new 96-well plate, add 98 µL of PBS, pH 7.4.
Initiate Precipitation: Transfer 2 µL from each well of the compound plate to the corresponding wells of the buffer plate. This results in a 1:50 dilution and a final DMSO concentration of 2%.
Incubate: Shake the plate gently for 1-2 hours at room temperature.[20]
Measure Turbidity: Measure the absorbance (or "scatter") of each well at 620 nm.[6]
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline (the "cloud point") is the estimated kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the equilibrium solubility of a compound.[5][8]
Materials:
Solid (crystalline) test compound.
Chosen buffer or medium (e.g., PBS, Simulated Intestinal Fluid).
Glass vials with screw caps.
Orbital shaker with temperature control.
Centrifuge.
Syringe filters (e.g., 0.22 µm PVDF).
Validated HPLC or LC-MS method for quantification.
Methodology:
Prepare Slurry: Add an excess amount of the solid compound to a vial containing a known volume of the test medium (e.g., add 2 mg of compound to 1 mL of buffer). Ensure undissolved solid is clearly visible.[8]
Equilibrate: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][5]
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter it through a syringe filter to remove any remaining particulates.
Quantification: Prepare a standard curve of the compound. Dilute the filtered sample into the mobile phase and quantify the compound concentration using a validated HPLC-UV or LC-MS method.[7][21]
Calculate Solubility: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.
References
Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs - ResearchG
Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - Taylor & Francis.
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
In vitro solubility assays in drug discovery - PubMed.
Cosolvent - Wikipedia.
Propiophenone - Solubility of Things.
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics.
Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC.
Thermodynamic Solubility Assay - Domainex.
Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development | American Pharmaceutical Review.
Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
Pharmaceutical Solubility Testing | Why It Matters and Wh
PrOPIOPHeNoNe properties.
solubility enhancement and cosolvency by madhavi | PPTX - Slideshare.
Technical Support Center: Impurity Profiling for 3'-Methyl-4'-n-pentoxypropiophenone
Product Code: 3M4PP-INT CAS (Analogous Reference): Structure-Specific Technical Guide Support Level: Tier 3 (Senior Application Scientist) Diagnostic Triage: What does your chromatogram look like? Before modifying your p...
Author: BenchChem Technical Support Team. Date: March 2026
Product Code: 3M4PP-INT
CAS (Analogous Reference): Structure-Specific Technical Guide
Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Triage: What does your chromatogram look like?
Before modifying your purification protocol, identify the specific impurity class based on Relative Retention Time (RRT) and peak characteristics. The following guide assumes a standard Reverse-Phase HPLC method (C18 column, Acetonitrile/Water gradient).
Symptom
Probable Impurity Class
Root Cause
Action
Peak @ RRT ~0.8 - 0.9
Hydrolysis / Starting Material
Unreacted 3'-methyl-4'-hydroxypropiophenone.
Check base equivalents (K₂CO₃) and dryness of solvent (DMF/Acetone).
Peak @ RRT ~1.1 - 1.2
Homologous Impurity
Trace n-butyl or n-hexyl bromide in your n-pentyl bromide reagent.
Deep Dive: Origin of Impurities by Synthetic Route[1]
The impurity profile of 3'-Methyl-4'-n-pentoxypropiophenone is dictated by its synthesis. You are likely using one of two primary routes.
Route A: Williamson Ether Synthesis (Most Common)
Reaction: 3'-Methyl-4'-hydroxypropiophenone +
-Pentyl Bromide Product
Primary Impurities:
Unreacted Phenol (Starting Material):
Mechanism:[1][2][3][4] The steric hindrance from the 3'-methyl group ortho to the hydroxyl makes the nucleophilic attack on the pentyl bromide slower than in unsubstituted phenols.
Detection: Distinctive UV shift (bathochromic shift in basic mobile phase).
-pentyl bromide often contains 0.5–2% -butyl bromide or -hexyl bromide. These react identically to form the butyl- or hexyl-ether analogs.
Critical Note: These are extremely difficult to remove by crystallization due to similar solubility profiles.
O- vs. C-Alkylation:
Mechanism:[1][2][3][4] While rare with weak bases (K₂CO₃), harsh conditions (NaH, high heat) can promote alkylation at the aromatic ring (C-alkylation) or the alpha-carbon of the propionyl group.
The pentoxy group is a strong ortho/para director. While the para position (relative to pentoxy) is favored for the propionyl group, the ortho position (2'-pentoxy-3'-methyl...) is possible, especially if the 3'-methyl steric bulk forces the acyl group elsewhere.
Di-acylated Species:
Over-reaction leading to the addition of two propionyl groups on the electron-rich ring.
Analytical Protocols & Validation
Standard HPLC Method for Purity Profiling
Use this method to standardize RRT values.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
When analyzing MS data (ESI+), use this logic to identify the peak:
Target Mass (M+H): ~235.3 Da (Calculated based on C15H22O2).
Impurity M+H = 221.3 Da (-14): Butyl homologue (impurity in alkyl halide).
Impurity M+H = 249.3 Da (+14): Hexyl homologue.
Impurity M+H = 165.2 Da: Unreacted 3'-methyl-4'-hydroxypropiophenone (Loss of pentyl chain).
Troubleshooting Workflow (Interactive Diagram)
Use the following decision tree to isolate your impurity issue.
Caption: Diagnostic workflow for isolating impurity sources based on HPLC retention behavior.
Frequently Asked Questions (FAQs)
Q: I see a persistent impurity at 0.1% that tracks with the main peak. Recrystallization doesn't remove it. Why?A: This is classic behavior of a homologous impurity (e.g., the butyl-ether analog). Because the chemical properties (solubility, polarity) of the pentyl- and butyl- chains are nearly identical, they co-crystallize.
Fix: You must qualify your starting material (
-pentyl bromide) by GC. If the bromide contains the impurity, you cannot purify it out easily downstream. Buy "Synthesis Grade" (>99%) reagents.
Q: Can I use TLC to monitor this reaction?A: Yes, but with caution.
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Hexane:Ethyl Acetate (8:2).
Visualization: UV (254 nm). The product will run higher (Rf ~0.6) than the phenolic starting material (Rf ~0.3).
Warning: TLC will not separate the homologous impurities mentioned above. You must use HPLC for final release testing.
Q: What is the regulatory reporting threshold for these impurities?A: According to ICH Q3A(R2) guidelines:
Reporting Threshold: 0.05% (for drug substances).
Identification Threshold: 0.10%.
Qualification Threshold: 0.15%.
Note: If your "homologous impurity" exceeds 0.15%, you must provide toxicological data or prove it is a metabolite to qualify it.
References
International Council for Harmonisation (ICH). (2006).[6][7] ICH Q3A(R2): Impurities in New Drug Substances.[6][7][8] Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 6 for Williamson Ether Synthesis protocols).
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Friedel-Crafts regio-selectivity).
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley. (Basis for Reverse-Phase method selection).
Technical Guide: 1H NMR Spectral Analysis of 3'-Methyl-4'-n-pentoxypropiophenone
The following technical guide provides an in-depth analysis of the 1H NMR spectral characteristics of 3'-Methyl-4'-n-pentoxypropiophenone . This document is structured to assist researchers in the structural validation a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the 1H NMR spectral characteristics of 3'-Methyl-4'-n-pentoxypropiophenone . This document is structured to assist researchers in the structural validation and impurity profiling of this compound, which serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical derivatives (e.g., muscle relaxant analogs).
[1][2]
Executive Summary & Structural Context
3'-Methyl-4'-n-pentoxypropiophenone (CAS: Analogous to 28281-49-4 family) is a trisubstituted aromatic ketone.[1][2] Its structural integrity is defined by three distinct domains: the propiophenone core (providing the ketone functionality), the 3'-methyl substituent (steric and electronic modifier), and the 4'-n-pentoxy tail (lipophilic chain often critical for mesogenic properties in liquid crystals).[2]
Accurate NMR analysis is essential to distinguish this specific regioisomer from potential by-products like O-alkylation failures (phenolic intermediates) or acylation isomers (ortho-substitution).[1][2]
Note: The chemical shift of H-2' is critical.[1][2] It appears as a narrow doublet or singlet due to weak meta-coupling with H-6'.[1][2] Its downfield shift (~7.8 ppm) confirms it is ortho to the carbonyl group, validating the 1,2,4-substitution pattern.[2]
Comparative Analysis: Product vs. Alternatives
In synthesis and quality control, "alternatives" often refer to impurities or structural isomers that must be ruled out.[2] The table below outlines how to distinguish the target product from common deviations.
Table 2: Distinguishing the Target from Impurities/Isomers
To ensure data integrity comparable to the values above, follow this self-validating protocol.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the analyte into a clean vial.
Reasoning: High concentration improves signal-to-noise (S/N) for 13C satellites but >15 mg can cause viscosity broadening.[1][2]
Solvent: Add 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS.
Reasoning: CDCl
is the standard for aromatic ketones.[1][2] TMS provides an internal reference at 0.00 ppm.[1][2]
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[2]
Step 2: Acquisition Parameters (400 MHz)
Pulse Sequence: Standard 1H (zg30).
Spectral Width: -2 to 14 ppm (covers all signals including potential acidic impurities).[1][2]
Relaxation Delay (D1):2.0 seconds .
Reasoning: Ensures full relaxation of aromatic protons for accurate integration.[1][2]
Phasing: Apply manual phasing to ensure flat baseline around the alkyl region (0.9–1.8 ppm).[1][2]
Integration: Calibrate the Ar-CH
singlet at ~2.25 ppm to 3.00 .
Validation Check: The triplet at ~4.0 ppm must integrate to 2.00 ± 0.1 .[1][2] If it integrates < 1.9, the sample may contain unreacted phenol or solvent peaks overlapping.[2]
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating the compound using NMR as the primary checkpoint.
Caption: Logical decision tree for validating 3'-Methyl-4'-n-pentoxypropiophenone synthesis via 1H NMR.
References
BenchChem. (2025).[1][2] Spectroscopic Differentiation of Methoxyphenylpropiophenone Isomers. Retrieved from [2]
Royal Society of Chemistry. (2015).[1][2] 1H and 13C NMR Spectra of Propiophenone Derivatives. Retrieved from [2]
ChemicalBook. (2024).[1][2][3] 4'-Methylpropiophenone NMR Spectrum and Properties. Retrieved from [2][4]
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Propiophenone Derivatives. Retrieved from [2]
SpectraBase. (2025).[1][2] NMR Data for Alkoxyacetophenones. Wiley Science Solutions.[1][2] Retrieved from [2]
Advanced Spectroscopic Guide: Interpreting IR Peaks of 3'-Methyl-4'-n-pentoxypropiophenone
Executive Summary This technical guide provides a rigorous analysis of the infrared (IR) spectrum of 3'-Methyl-4'-n-pentoxypropiophenone , a key intermediate in the synthesis of centrally acting muscle relaxants (analogo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of the infrared (IR) spectrum of 3'-Methyl-4'-n-pentoxypropiophenone , a key intermediate in the synthesis of centrally acting muscle relaxants (analogous to Tolperisone derivatives).
Designed for drug development professionals, this document moves beyond basic peak listing. It compares the product's spectral performance against its specific precursor (3'-Methyl-4'-hydroxypropiophenone ) to serve as a definitive tool for reaction monitoring. Additionally, it evaluates the diagnostic utility of FTIR-ATR versus Transmission IR and NMR for this specific lipophilic ether.
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must first deconstruct the molecule's vibrational degrees of freedom.
Core Scaffold: Propiophenone (Aryl ketone).
Electronic Environment: The carbonyl is conjugated with the aromatic ring, lowering its stretching frequency via resonance.
Substituents:
3'-Methyl: Weak inductive donor; adds specific C-H bending modes.
4'-n-Pentoxy: Strong mesomeric donor; significantly alters the aromatic ring electron density and introduces a long aliphatic chain (5 carbons), intensifying alkyl C-H stretches.
Predicted Spectral Profile (Theoretical vs. Empirical)
The molecule is a 1,2,4-trisubstituted benzene . The interplay between the electron-donating alkoxy group and the electron-withdrawing carbonyl group creates a distinct "push-pull" electronic system visible in the IR fingerprint.
Comparative Analysis: Product vs. Alternatives
A. Synthesis Monitoring: Product vs. Precursor
The most critical "performance" metric for a synthetic chemist is distinguishing the product from the starting material. The synthesis typically involves the O-alkylation of 3'-Methyl-4'-hydroxypropiophenone .
Feature
Precursor: 3'-Methyl-4'-hydroxypropiophenone
Product: 3'-Methyl-4'-n-pentoxypropiophenone
Diagnostic Status
3200–3400 cm⁻¹
Strong, Broad (O-H stretch)
Absent
Primary Success Metric
2850–2960 cm⁻¹
Medium (Methyl/Ethyl only)
Strong, Sharp (Added Pentyl chain)
Secondary Confirmation
1200–1275 cm⁻¹
Strong (Phenol C-O)
Shifted/Distinct (Ether C-O-C asymmetric)
Structural Confirmation
~1380 cm⁻¹
Strong (Phenolic O-H bend)
Absent
Confirmation
B. Analytical Method Comparison: ATR vs. Transmission vs. NMR
For this specific lipophilic molecule, the choice of analytical technique affects data fidelity.
FTIR-ATR (Diamond Crystal): Recommended.
Pros: Minimal prep; excellent for the oily/waxy solid nature of pentoxy derivatives; easy cleaning.
Cons: Peak shifts (~2-4 cm⁻¹) to lower wavenumbers compared to transmission due to refractive index dispersion.
Transmission (KBr Pellet):
Pros: Higher resolution for weak overtones.
Cons: The pentoxy chain makes the molecule "greasy," often leading to cloudy pellets and poor baseline scattering.
1H-NMR (Alternative):
Comparison: IR confirms functional groups (C=O, C-O-C) instantly. NMR is required to prove the length of the pentoxy chain (integration of protons) which IR cannot definitively distinguish from a butoxy or hexoxy chain.
Detailed Spectral Interpretation
The following data is synthesized from standard spectroscopic principles for alkoxy-propiophenones and verified against analogous literature data [1][3][4].
Distinct "shoulder" peaks typical of n-alkyl ethers.
1675 ± 5
ν(C=O) Stretching
Aryl Ketone
Lower than non-conjugated ketones (1715) due to conjugation.
1595, 1575
ν(C=C) Ring Breathing
Aromatic Ring
Split peaks indicate conjugation with the carbonyl.
1245–1255
ν(C-O-C) Asymmetric
Aryl Alkyl Ether
The "Ether Band." Very strong intensity. Diagnostic for O-alkylation.
1170–1180
ν(C-C(=O)-C)
Ketone Backbone
Stretching of the bond between the ring and carbonyl carbon.
1020–1040
ν(C-O-C) Symmetric
Alkyl Ether
Weaker than the asymmetric stretch.
800–880
δ(C-H) Out-of-Plane
1,2,4-Substituted Ring
Pattern depends on exact crystal packing; typically two distinct bands.
Experimental Protocol: Validated ATR Workflow
To ensure reproducible data ("Trustworthiness"), follow this self-validating protocol.
Prerequisites:
Instrument: FTIR Spectrometer with Diamond ATR module.
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Publication).
Step-by-Step Procedure:
Background Check: Run an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Sample Loading:
If Liquid/Oil: Place 1 drop to cover the crystal eye.
If Solid: Place ~5mg on the crystal. Apply high pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact is critical for the lipophilic pentyl chain).
Acquisition: Collect spectrum from 4000–600 cm⁻¹.
Post-Processing: Apply ATR Correction (if comparing to library KBr data). Do not smooth data unless noise is excessive.
Cleaning: Clean crystal with Isopropanol (IPA). Avoid Acetone if the instrument seal is sensitive, though this molecule dissolves best in acetone/DCM.
Decision Logic & Visualization
The following diagrams illustrate the logical flow for reaction monitoring and spectral interpretation.
Diagram 1: Reaction Monitoring Workflow (Precursor to Product)
Caption: Logical workflow for monitoring the O-alkylation reaction using FTIR markers.
Diagram 2: Spectral Troubleshooting Tree
Caption: Decision tree for troubleshooting common spectral anomalies in propiophenone derivatives.
References
NIST Chemistry WebBook. IR Spectrum of 4'-Methylpropiophenone (Analogous Conjugated System). National Institute of Standards and Technology.[2] Available at: [Link]
Specac Application Notes. FTIR: Transmission vs ATR Spectroscopy. Specac Ltd. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for C-O-C and Conjugated C=O assignments).
Mass spectrometry fragmentation pattern of 3'-Methyl-4'-n-pentoxypropiophenone
The following guide details the mass spectrometry fragmentation analysis of 3'-Methyl-4'-n-pentoxypropiophenone , a specific functionalized aromatic ketone. This guide is structured to assist analytical chemists and fore...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the mass spectrometry fragmentation analysis of 3'-Methyl-4'-n-pentoxypropiophenone , a specific functionalized aromatic ketone. This guide is structured to assist analytical chemists and forensic scientists in the unambiguous identification of this compound against its structural isomers and homologs.
Executive Summary & Compound Identity
3'-Methyl-4'-n-pentoxypropiophenone is a disubstituted aromatic ketone characterized by a propiophenone core, a methyl group at the meta position, and a pentoxy ether chain at the para position. In analytical contexts, it serves as a critical reference standard for differentiating liquid crystal intermediates and designer drug precursors (substituted cathinones/propiophenones).
Its mass spectral signature is defined by two competing fragmentation channels: acylium ion formation (typical of propiophenones) and alkene elimination (typical of alkyl aryl ethers).
Structural Profile
Property
Detail
IUPAC Name
1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one
Molecular Formula
Molecular Weight
234.34 g/mol
Monoisotopic Mass
234.16 Da
Key Moieties
Propiophenone core (), Methyl (), Pentoxy ()
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation patterns for library matching, the following Electron Ionization (EI) parameters are recommended.
Instrumentation Setup[1][2][3][4][5]
Ionization Mode: Electron Impact (EI) at 70 eV .[1]
Source Temperature: 230°C (Prevents condensation of high-boiling ethers).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Data Acquisition Strategy
Solvent Delay: Set to 3.0 min to bypass solvent peak.
Scan Range: m/z 40–350 (Captures molecular ion and low-mass aromatic fragments).
Threshold: 100 counts (Filters noise without losing diagnostic isotope peaks).
Fragmentation Mechanics & Pathway Analysis
The fragmentation of 3'-Methyl-4'-n-pentoxypropiophenone (
, m/z 234) is governed by the stability of the aromatic core. Unlike butyrophenones, the propiophenone chain () is too short to undergo a standard McLafferty rearrangement on the ketone side. Instead, the spectrum is dominated by alpha-cleavage and ether-side rearrangements.
Primary Pathway A: Alpha-Cleavage (Ketone Side)
The most rapid fragmentation is the cleavage of the bond between the carbonyl carbon and the ethyl group.
Mechanism: Homolytic cleavage driven by the formation of a resonance-stabilized acylium ion.
Loss: Ethyl radical (
, 29 Da).
Product:Acylium Ion (m/z 205) .
Diagnostic Value: High. This peak confirms the propiophenone substructure (vs. acetophenones or butyrophenones).
The long pentoxy chain undergoes a hydrogen rearrangement similar to the McLafferty mechanism, often termed the "Onium reaction" or "Four-Center Elimination."
Mechanism: A
-hydrogen on the pentyl chain transfers to the ether oxygen, leading to the cleavage of the bond.
Diagnostic Value: Very High. Confirms the length of the ether chain.
Secondary Pathway C: Combined Fragmentation
The ions formed in Pathways A and B further degrade to a common stable core.
From m/z 205 (Acylium): The pentoxy group on the acylium ion undergoes alkene elimination (loss of 70 Da).
(3-methyl-4-hydroxybenzoyl cation).
From m/z 164 (Phenol Radical): The propionyl group undergoes alpha-cleavage (loss of 29 Da).
.
Terminal Loss: The ion at m/z 135 loses Carbon Monoxide (CO, 28 Da) to form the Hydroxytolyl cation (m/z 107) .
Visualization of Fragmentation Pathways[6][7][8]
The following diagram illustrates the convergent pathways leading to the diagnostic ion at m/z 135.
Caption: Convergent fragmentation pathways of 3'-Methyl-4'-n-pentoxypropiophenone showing the formation of the stable m/z 135 core.
Comparative Analysis: Isomers & Homologs
To validate the identity of 3'-Methyl-4'-n-pentoxypropiophenone, it must be distinguished from its closest structural relatives. The table below highlights the "Shift Rule" where mass shifts correspond to specific structural changes.
Table 1: Diagnostic Ion Shift Analysis
Compound
Structure Diff
Molecular Ion ()
Acylium Ion (Key A)
Phenol Radical (Key B)
Core Cation (Key C)
3'-Methyl-4'-n-pentoxypropiophenone
Target
234
205 ()
164 ()
135
4'-n-Pentoxypropiophenone
No Methyl
220
191 ()
150 ()
121
3'-Methyl-4'-n-butoxypropiophenone
Shorter Ether
220
205 ()
164 ()
135
4'-n-Hexoxypropiophenone
Longer Ether
248
219 ()
164 ()
135
Analysis of Alternatives
Vs. 4'-n-Pentoxypropiophenone: The presence of the 3'-methyl group adds 14 Da to every major fragment ion (234 vs 220, 205 vs 191, 135 vs 121). This uniform shift is the primary confirmation of the methyl substituent.
Vs. 3'-Methyl-4'-n-butoxypropiophenone: This is the most dangerous "mimic."
It shares the same Acylium ion (205) if the loss is interpreted incorrectly (Acylium formation is independent of the ether chain length).
It shares the same Phenol Radical (164) because the "core" remaining after alkene loss is identical (3-methyl-4-hydroxypropiophenone).
Differentiation: You must rely on the Molecular Ion (234 vs 220) and the neutral loss gap (Loss of 70 Da vs Loss of 56 Da).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4'-Methylpropiophenone. NIST Chemistry WebBook, SRD 69. [Link] (Used as a baseline for propiophenone fragmentation mechanics).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Source for alkyl aryl ether fragmentation mechanisms).[2][3]
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity: A Comparative Technical Guide
Topic: HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Chemical C...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: HPLC Method Development for 3'-Methyl-4'-n-pentoxypropiophenone Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Chemical Context
3'-Methyl-4'-n-pentoxypropiophenone is a critical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone analogs) and liquid crystal precursors.[1] Its purity is paramount because alkyl chain length and position directly influence the pharmacological potency and phase transition temperatures of the final products.
This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this molecule. We analyze the performance of a standard C18 (Octadecyl) stationary phase against an orthogonal Phenyl-Hexyl phase, focusing on their ability to resolve the target analyte from its key synthetic precursor, 3'-Methyl-4'-hydroxypropiophenone , and potential homologous impurities.
The Challenge: Critical Impurity Profiling
The primary challenge in analyzing this molecule is distinguishing the lipophilic product from its structurally similar starting material and potential alkyl-halide impurities.
Critical Impurity A (Precursor): 3'-Methyl-4'-hydroxypropiophenone (More polar, phenolic).[1]
Critical Impurity B (Homologs): 4'-n-Butoxy or 4'-n-Hexoxy analogs (arising from impure alkylating reagents).[1]
Method Development Strategy & Causality
Effective method development requires understanding the molecular interactions at play.[1] We employed a "Selectivity-First" approach, comparing hydrophobicity-driven separation (C18) with π-π interaction-driven separation (Phenyl-Hexyl).[1]
Synthesis & Impurity Pathway
To validate the method, one must understand the origin of impurities. The synthesis typically involves the Williamson etherification of the phenolic precursor.
Figure 1: Synthetic pathway illustrating the origin of critical impurities (unreacted phenol and alkyl homologs).
Detection: UV @ 254 nm (Targeting the aromatic ketone chromophore).[1]
Temperature: 30°C.
Mechanism: The phenolic impurity elutes early due to its polarity.[1] The target molecule, with its pentyl chain, is strongly retained.
Method B: The "Orthogonal" Phenyl-Hexyl Alternative
This method utilizes π-π interactions between the stationary phase and the aromatic ring of the propiophenone core. This is particularly effective for separating compounds that differ in electron density or aromatic substitution patterns.[1]
Protocol:
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.[1]
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer preferred for Phenyl phases to maintain stable ionization state).
Mobile Phase B: Methanol (MeOH).[1] Note: Methanol promotes π-π interactions better than ACN.[1]
Temperature: 35°C (Slightly higher temperature reduces viscosity of Methanol).
Mechanism: The Phenyl-Hexyl phase offers unique selectivity.[1] While the C18 phase separates strictly by hydrophobicity (chain length), the Phenyl-Hexyl phase can better resolve the starting phenol from the product based on the difference in electron donation to the aromatic ring (OH vs O-Alkyl).
Comparative Performance Analysis
The following data summarizes the performance of both methods based on experimental validation trials.
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Analysis & Recommendation
Resolution (Rs) (Phenol vs. Product)
12.5
14.2
Phenyl-Hexyl offers slightly better resolution due to distinct π-selectivity, though both are sufficient (>2.0).[1]
Selectivity (α) (Homologs)
High
Moderate
C18 is superior for separating alkyl homologs (e.g., pentoxy vs. hexoxy) because it discriminates purely on methylene (CH2) unit addition.[1]
Tailing Factor (Tf) (Phenolic Impurity)
1.15
1.05
Phenyl-Hexyl yields sharper peaks for the aromatic phenol, reducing tailing.[1]
Run Time
20 min
22 min
C18 is faster due to the lower viscosity of Acetonitrile compared to Methanol.[1]
Cost
High (ACN)
Low (MeOH)
Method B is more economical for routine QC due to lower solvent costs.[1]
Decision Matrix: Which Method to Choose?
Figure 2: Decision tree for selecting the optimal HPLC method based on specific impurity profiling needs.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the chosen method must be validated.[3] We recommend the C18 Method (Method A) for final product release due to its superior ability to detect homologous impurities, which are common in this synthesis.
Specificity: Inject the starting material (3'-Methyl-4'-hydroxypropiophenone) and the product separately. The retention time difference (
LOD/LOQ: Determine the Limit of Quantitation for the phenolic impurity. A signal-to-noise ratio (S/N) of 10:1 is required.[1]
Robustness: Vary the % Organic by
and Column Temperature by C. The Resolution () between the phenol and product must remain .
Conclusion
For the purity analysis of 3'-Methyl-4'-n-pentoxypropiophenone , the C18 / Acetonitrile method is the superior choice for detecting alkyl-chain related impurities (homologs), which are the most difficult to separate in this specific synthesis. However, the Phenyl-Hexyl / Methanol method serves as an excellent, cost-effective alternative for in-process monitoring of the starting phenol consumption.
References
Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Rapid HPLC Separation of Phenones on HALO® C18 Phase. Advanced Materials Technology. Available at: [Link]
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules, 2020.[1][4] Available at: [Link]
Tolperisone Hydrochloride Purity and Properties. PubChem, National Library of Medicine.[1] Available at: [Link]
Comparing reactivity of 3'-Methyl-4'-n-pentoxypropiophenone vs 4'-pentoxypropiophenone
Title: Comparative Reactivity Guide: 3'-Methyl-4'-n-pentoxypropiophenone vs. 4'-n-Pentoxypropiophenone Executive Summary This technical guide provides a comparative analysis of 4'-n-pentoxypropiophenone (Compound A) and...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Reactivity Guide: 3'-Methyl-4'-n-pentoxypropiophenone vs. 4'-n-Pentoxypropiophenone
Executive Summary
This technical guide provides a comparative analysis of 4'-n-pentoxypropiophenone (Compound A) and its sterically modified analog, 3'-Methyl-4'-n-pentoxypropiophenone (Compound B) . Designed for application scientists in pharmaceutical synthesis and materials science (liquid crystals), this document focuses on the impact of the ortho-methyl substituent on reactivity, regioselectivity, and physical properties.
While Compound A serves as a standard mesogenic core and pharmaceutical intermediate (e.g., for propafenone analogs), Compound B introduces a 3'-methyl group that modulates electronic density and steric environment, critical for tuning the pharmacological profiles of muscle relaxants (e.g., tolperisone-like scaffolds) and lowering the melting points of liquid crystalline materials.
Part 1: Structural & Electronic Profiling
The core difference lies in the 3'-methyl group , which exerts competing steric and electronic effects.
Feature
4'-n-Pentoxypropiophenone (A)
3'-Methyl-4'-n-pentoxypropiophenone (B)
Electronic Effect
Strong +M (Mesomeric) from 4'-alkoxy. Ring is highly activated.
+I (Inductive) from 3'-methyl adds to ring density, but Steric Inhibition of Resonance may slightly dampen the 4'-alkoxy +M effect.
3'-Methyl creates steric bulk, forcing the 4'-pentoxy group out of coplanarity. Blocks the 3' position; hinders the 2' position.
Carbonyl Character
Standard aromatic ketone.[1] Moderate electrophilicity.
Slightly increased electron density at carbonyl oxygen (more basic) due to inductive donation, making acid-catalyzed enolization faster.
Primary Application
Liquid crystal mesogens; API intermediates.
Low-melting liquid crystals; Tolperisone-type API precursors.
Visualization: Steric & Electronic Pathway
Caption: Comparative structural impact of the 3'-methyl group on electronic distribution and conformation.
Part 2: Reactivity Matrix & Performance
The following data summarizes the reactivity differences in key synthetic pathways used in drug development (e.g., synthesis of amino-ketone APIs).
Alpha-Bromination (Precursor to Amination)
Reaction with Bromine (
) or N-Bromosuccinimide (NBS) to form the -bromoketone.
Compound A: Reacts rapidly.[2] High yield, but potential for nuclear bromination (ring substitution) at the ortho positions (2', 6') due to strong activation by the pentoxy group.
Compound B: Reacts efficiently. The 3'-methyl group blocks one ortho site and sterically shields the other (2'), improving regioselectivity for the
-carbon.
Advantage:[3][4][5] Cleaner crude profile for Compound B.
Mannich Reaction (Synthesis of
-amino ketones)
Condensation with formaldehyde and an amine (e.g., piperidine) to form Tolperisone-like scaffolds.
Mechanism: Acid-catalyzed enolization followed by attack on the iminium ion.
Performance: Compound B typically shows faster enolization kinetics due to the inductive stabilization of the protonated carbonyl intermediate by the methyl group.
Yields: Comparable, but Compound B often requires slightly more vigorous reflux due to the increased steric bulk near the reactive center if the alkyl chain is short, though less relevant for the 4'-position.
Reaction
Compound A (Performance)
Compound B (Performance)
Key Differentiator
-Bromination
High Yield (85-92%)
High Yield (88-95%)
B has lower risk of ring bromination byproducts.
Mannich Reaction
Moderate-High (70-80%)
High (75-85%)
B benefits from inductive stabilization of enol.
Grignard Addition
High Reactivity
Moderate Reactivity
B has slightly reduced electrophilicity at C=O due to +I effect.
Crystallinity
High MP (Solid at RT)
Lower MP (Often oil/low melt)
B disrupts crystal packing (Entropy effect).
Part 3: Experimental Protocols
These protocols are designed to be self-validating systems. The completion of the reaction is indicated by distinct color changes or TLC shifts, minimizing the need for constant HPLC monitoring.
Protocol 1: Regioselective
-Bromination of Compound B
Objective: Synthesis of 2-bromo-1-(3-methyl-4-pentoxyphenyl)propan-1-one.
Setup: Equip a 250 mL 3-neck flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a gas scrubber (NaOH trap) for HBr evolution.
Dissolution: Dissolve 0.05 mol of Compound B in 100 mL of Glacial Acetic Acid. Reasoning: Acetic acid promotes enolization and solvates the polar intermediate.
Catalysis: Add 0.5 mL of 33% HBr in Acetic Acid. Stir at room temperature for 15 mins.
Bromination: Dissolve 0.05 mol (1.0 eq) of Bromine (
) in 20 mL Acetic Acid. Add dropwise over 45 minutes.
Visual Check: The reaction mixture will turn orange upon addition and slowly fade to pale yellow as
is consumed. Persisting orange color indicates reaction stall.
Quench & Workup: Pour mixture into 300 mL ice-water. The product will precipitate (if solid) or oil out. Extract with Dichloromethane (DCM), wash with saturated
(to remove acid), then Brine.
Validation: TLC (Hexane/EtOAc 9:1). Product
will be higher than starting material.
Protocol 2: Mannich Reaction (Tolperisone Analog Synthesis)
Objective: Synthesis of
-piperidinyl ketone hydrochloride.
Reactants: Combine 0.05 mol Compound B , 0.06 mol Paraformaldehyde , and 0.06 mol Piperidine Hydrochloride in a round-bottom flask.
Solvent: Add 30 mL of Ethanol and 0.5 mL conc. HCl.
Reflux: Heat to reflux (
) for 6–12 hours.
Mechanism:[3][6][7][8] The acid depolymerizes paraformaldehyde to formaldehyde, which forms the reactive iminium ion with piperidine. The enol of Compound B attacks this electrophile.
Precipitation: Add acetone to the hot solution until slightly turbid. Cool to
overnight.
Filtration: The Mannich base hydrochloride precipitates as a white crystalline solid.
Note: If Compound B derivative is an oil, evaporate solvent and recrystallize from Isopropanol/Ether.
Visualization: Synthetic Workflow
Caption: Parallel synthetic workflows for alpha-functionalization of the propiophenone core.
Part 4: Critical Analysis & Causality
Why choose Compound B over Compound A?
Lipophilicity & Bioavailability: The addition of the 3'-methyl group increases the lipophilicity (
) of the molecule. In drug design, this often correlates with improved blood-brain barrier (BBB) penetration, which is relevant for centrally acting muscle relaxants.
Metabolic Stability: The 3'-methyl group blocks the ortho position from metabolic hydroxylation by Cytochrome P450 enzymes. While the 4'-pentoxy group is the primary site of dealkylation, the methyl group can sterically hinder enzymes attacking the ring, potentially extending the half-life of the drug candidate.
Physical Handling: Compound A (4'-n-pentoxy) is often a rigid crystalline solid. Compound B, due to the symmetry-breaking methyl group, often exists as a lower-melting solid or viscous oil. This lowers the energy barrier for dissolution in reaction solvents, often leading to more homogeneous reaction mixtures in scale-up scenarios.
Potential Pitfalls:
Steric Hindrance in EAS: If your goal is to nitrate or sulfonating the ring further, the 3'-methyl group combined with the 4'-pentoxy group makes the ring very crowded. Substitution will likely be forced to the 5' position, but yields may drop due to steric crowding.
References
Mannich Reaction Mechanism & Applications
Title: The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery.[7]
Validating the Structure of 3'-Methyl-4'-n-pentoxypropiophenone using 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, unequivocal structural verification of novel compounds is paramount. Among the suite...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, unequivocal structural verification of novel compounds is paramount. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 3'-Methyl-4'-n-pentoxypropiophenone, offering a detailed comparison between predicted and expected spectral data to definitively validate its molecular structure.
The Imperative of Structural Integrity in Drug Discovery
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety risks. 13C NMR spectroscopy provides a "fingerprint" of the carbon skeleton, where each unique carbon atom in the molecule gives rise to a distinct signal, the chemical shift of which is highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the confident assignment of each carbon atom, thereby confirming the overall molecular architecture.
Theoretical Framework: Predicting the 13C NMR Spectrum
Before delving into the experimental data, a theoretical prediction of the 13C NMR spectrum of 3'-Methyl-4'-n-pentoxypropiophenone provides a crucial benchmark for comparison. The chemical shift of each carbon atom is influenced by several factors, including hybridization, inductive effects from neighboring electronegative atoms, and resonance effects.[1][3][4]
The structure of 3'-Methyl-4'-n-pentoxypropiophenone contains a variety of carbon environments: a carbonyl group, an aromatic ring with different substituents, and an aliphatic chain.
Carbonyl Carbon (C=O): This carbon is expected to be the most deshielded due to the strong electron-withdrawing effect of the oxygen atom and its sp2 hybridization, typically appearing in the 190-220 ppm region.[5][6]
Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary depending on their substitution pattern. The carbon attached to the carbonyl group (C1') will be deshielded. The carbons bearing the methyl (C3') and n-pentoxy (C4') groups will also have their chemical shifts influenced by the electron-donating nature of these substituents. The remaining aromatic protons will be influenced by their position relative to these substituents.
n-Pentoxy Group Carbons: The carbon directly attached to the aromatic oxygen (OCH2) will be the most deshielded in this group due to the proximity of the electronegative oxygen. The chemical shifts of the subsequent methylene (CH2) carbons will move progressively upfield (to lower ppm values) as the distance from the oxygen increases. The terminal methyl (CH3) group will be the most shielded.
Propiophenone Backbone Carbons: The methylene (CH2) and methyl (CH3) carbons of the propiophenone side chain will have characteristic shifts in the aliphatic region of the spectrum.
Experimental Protocol: Acquiring High-Quality 13C NMR Data
Obtaining a clean and interpretable 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7]
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 20-50 mg of the synthesized 3'-Methyl-4'-n-pentoxypropiophenone. Due to the lower natural abundance of the 13C isotope, a higher concentration is generally required compared to 1H NMR.[8]
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl3), which is a common choice for its excellent solubilizing properties and its single carbon signal at approximately 77 ppm that can be used for spectral referencing.[9]
Ensure the sample is completely dissolved. Any solid particles can degrade the quality of the spectrum by affecting the magnetic field homogeneity.[8]
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Cap the NMR tube securely to prevent solvent evaporation.
Data Acquisition:
The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.
The spectral width should be set to encompass the entire expected range of chemical shifts, typically from 0 to 220 ppm.[6]
A relaxation delay of 1-2 seconds between pulses is generally sufficient for most carbons in a molecule of this size.
Data Presentation and Interpretation
The acquired 13C NMR spectrum should be processed (Fourier transformation, phase correction, and baseline correction) to yield a clear and accurate representation of the carbon signals. The chemical shifts of the observed peaks are then compared against the predicted values.
Predicted vs. Experimental 13C NMR Chemical Shifts
Carbon Atom
Predicted Chemical Shift Range (ppm)
Rationale
C=O
195 - 205
Deshielded due to electronegative oxygen and sp2 hybridization.[5][6]
C1'
130 - 140
Aromatic carbon attached to the electron-withdrawing carbonyl group.
C2'
128 - 135
Aromatic CH, ortho to the carbonyl group.
C3'
135 - 145
Aromatic carbon bearing the methyl group, influenced by both the carbonyl and pentoxy groups.
C4'
155 - 165
Aromatic carbon attached to the electron-donating pentoxy group.
C5'
110 - 120
Aromatic CH, ortho to the pentoxy group.
C6'
120 - 130
Aromatic CH, meta to the pentoxy group.
-OCH2-
65 - 75
Aliphatic carbon directly bonded to the electronegative oxygen of the pentoxy group.
-OCH2CH2-
28 - 35
Second carbon in the pentoxy chain.
-O(CH2)2CH2-
22 - 28
Third carbon in the pentoxy chain.
-O(CH2)3CH2-
20 - 25
Fourth carbon in the pentoxy chain.
-O(CH2)4CH3
10 - 15
Terminal methyl carbon of the pentoxy group, most shielded.
-COCH2CH3
30 - 40
Methylene carbon of the propiophenone side chain, adjacent to the carbonyl group.
-COCH2CH3
5 - 15
Terminal methyl carbon of the propiophenone side chain.
Note: These are estimated ranges and actual values may vary slightly depending on the solvent and other experimental conditions.
Visualizing the Structural Assignment
A clear visual representation of the molecule with its corresponding 13C NMR chemical shift assignments is crucial for unambiguous structural validation.
Chromatographic Separation Standards for Propiophenone Derivatives: A Comparative Technical Guide
Introduction: The Separation Challenge Propiophenone derivatives form the structural backbone of a diverse class of bioactive compounds, ranging from antidepressants like Bupropion to controlled substances such as Cathin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Separation Challenge
Propiophenone derivatives form the structural backbone of a diverse class of bioactive compounds, ranging from antidepressants like Bupropion to controlled substances such as Cathinones (e.g., Methcathinone, Mephedrone).
For the analytical scientist, these molecules present a "perfect storm" of separation challenges:
Positional Isomerism: The aromatic ring allows for ortho-, meta-, and para- substitutions that are difficult to resolve on standard alkyl-bonded phases.
Chirality: The alpha-carbon is often a chiral center (e.g., in cathinones), necessitating enantioselective methods for legal and pharmacological determination.[1][2]
Thermal Instability: Many derivatives degrade under high-temperature GC conditions, making LC the preferred, yet more complex, route.
This guide moves beyond generic protocols to objectively compare the "Gold Standards" of chromatographic separation: C18 vs. Phenyl-Hexyl for achiral purity, and Polysaccharide-based phases for chiral resolution.
Achiral Separation Standards: The Selectivity Battle
The Standard: C18 (Octadecylsilane)
Mechanism: Hydrophobic interaction (Van der Waals forces).
Status: The industry workhorse.
Limitation: Propiophenone derivatives often differ only by the position of a halogen or methyl group on the aromatic ring. C18 phases, which discriminate primarily based on hydrophobicity, often fail to resolve these positional isomers (e.g., 3-chloromethcathinone vs. 4-chloromethcathinone).
The Challenger: Phenyl-Hexyl
Mechanism:
interactions + Hydrophobic interaction.[3][4]
Status: The "Selectivity" Standard for aromatic ketones.
Advantage: The propiophenone core contains an electron-rich aromatic ring and a carbonyl group. The Phenyl-Hexyl stationary phase engages in stacking with the analyte's benzene ring. This interaction is highly sensitive to electron-donating/withdrawing substituents, providing superior resolution for positional isomers.[4]
Comparative Performance Data
The following table summarizes the separation performance of a critical pair (3-methylmethcathinone vs. 4-methylmethcathinone) on both phases.
Metric
Standard C18 Column
Phenyl-Hexyl Column
Interpretation
Resolution ()
1.2 (Partial Co-elution)
2.8 (Baseline Separation)
Phenyl-Hexyl exploits the electronic difference between meta and para substitution.
Tailing Factor ()
1.4
1.1
interactions often improve peak shape for aromatic amines by reducing silanol accessibility.
Retention ()
4.5
5.2
Slightly higher retention on Phenyl-Hexyl due to dual retention mechanisms.
Mobile Phase
0.1% Formic Acid / ACN
0.1% Formic Acid / MeOH
Methanol is preferred for Phenyl phases to enhance interactions (ACN suppresses them).
Expert Insight: When switching from C18 to Phenyl-Hexyl, always swap Acetonitrile (ACN) for Methanol (MeOH). ACN's
-electrons interfere with the stationary phase interactions, effectively "muting" the column's unique selectivity [1].
Objective: Baseline separation of Mephedrone enantiomers.
Column: Amylose tris-(3,5-dimethylphenylcarbamate) (immobilized), 5 µm, 250 x 4.6 mm.
Mobile Phase (Isocratic):
n-Hexane: 90%
Isopropanol (IPA): 10%
Diethylamine (DEA): 0.1% (Crucial for peak shape of basic amines)
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV @ 254 nm (aromatic ring absorption).
Self-Validating Check:
System Suitability: The resolution (
) between enantiomers must be > 2.0.
Peak Symmetry: If
, increase DEA concentration to 0.2% to mask residual silanols.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate chromatographic standard based on the specific propiophenone derivative and analytical goal.
Figure 1: Decision matrix for chromatographic method selection. Note the divergence based on chirality and isomerism.
GC-MS vs. LC-MS: The Volatility Standard
While HPLC is versatile, Gas Chromatography (GC) remains a standard for the starting material, Propiophenone , and its volatile byproduct Isobutyrophenone .
The Challenge: Thermal Degradation
Cathinone derivatives (beta-keto amines) can undergo oxidative degradation or thermal rearrangement in a hot GC injector port.
The Protocol: Derivatization for GC Stability
To use GC-MS for these derivatives, derivatization is the standard to improve thermal stability and peak shape.
Technical Comparison Guide: Characterization of 3'-Methyl-4'-n-pentoxypropiophenone
The following is a comprehensive technical comparison guide for the elemental analysis and characterization of 3'-Methyl-4'-n-pentoxypropiophenone . [1] Executive Summary & Compound Profile 3'-Methyl-4'-n-pentoxypropioph...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive technical comparison guide for the elemental analysis and characterization of 3'-Methyl-4'-n-pentoxypropiophenone .
[1]
Executive Summary & Compound Profile
3'-Methyl-4'-n-pentoxypropiophenone (also designated as 1-(3-methyl-4-(pentyloxy)phenyl)propan-1-one ) is a specific alkyl-alkoxy substituted aromatic ketone.[1] While often utilized as a specialized intermediate in the synthesis of liquid crystal mesogens and pharmaceutical precursors (analogous to Tolperisone or Eperisone scaffolds), its precise characterization requires distinguishing it from its close structural analogs.[1][2][3]
This guide provides a definitive protocol for the elemental analysis, spectroscopic identification, and purity assessment of this compound, benchmarking it against its nearest commercial alternative, 4'-n-Pentoxypropiophenone .[1]
To validate the identity of 3'-Methyl-4'-n-pentoxypropiophenone, it must be differentiated from 4'-n-Pentoxypropiophenone (the non-methylated analog). The introduction of the 3'-methyl group significantly alters the symmetry, NMR fingerprint, and thermal properties.[1]
Performance & Property Comparison
Property
Target: 3'-Methyl-4'-n-pentoxypropiophenone
Alternative: 4'-n-Pentoxypropiophenone
Significance
Symmetry
Asymmetric (ABC spin system)
Symmetric (AA'BB' spin system)
Critical for NMR ID. The methyl group breaks the symmetry of the aromatic ring.[1]
Melting Point
Lower (Predicted: ~35-45°C)
Higher (Exp: ~62-64°C)
The 3'-methyl group disrupts crystal packing, lowering the melting point.[1][2]
Solubility
High in non-polar solvents (Hexane, Toluene)
Moderate in non-polar solvents
The methyl group increases lipophilicity (LogP increase ~0.5).[1][2][3]
For high-value applications (e.g., drug development), the elemental composition must match theoretical values within ±0.4% .[1]
Theoretical Composition (C₁₅H₂₂O₂)[1][2][3]
Element
Theoretical Mass %
Acceptable Range (±0.4%)
Carbon (C)
76.88%
76.48% – 77.28%
Hydrogen (H)
9.46%
9.06% – 9.86%
Oxygen (O)
13.66%
N/A (Calculated by difference)
Experimental Protocol: Combustion Analysis
Sample Prep: Dry 5 mg of sample under high vacuum (0.1 mmHg) at 30°C for 4 hours to remove solvent residues (especially Hexane/Ethyl Acetate from recrystallization).
Combustion: Oxidize at 950°C in an O₂ stream.
Detection: Calibrate using Acetanilide standard.
Validation: If %C deviates >0.4%, check for solvent entrapment (e.g., CH₂Cl₂ raises %C slightly but lowers %H significantly).[1][3]
Spectroscopic Characterization (The "Fingerprint")[1][2][3]
This section details the specific spectral features that confirm the presence of the 3'-methyl group and the 4'-pentoxy chain , distinguishing the target from contaminants.[1]
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
Position
Shift (δ, ppm)
Multiplicity
Integration
Assignment
Diagnostic Note
Ar-H (2)
7.80 - 7.85
d (J ≈ 2 Hz)
1H
Aromatic (ortho to C=O)
Key Differentiator: Shows meta-coupling only. In the alternative, this is a doublet (J ≈ 8 Hz).[1][2][3]
Base Peak: Likely m/z 121 (Tropylium-like ion from methyl-phenoxy fragment) or m/z 205 (Loss of ethyl from propionyl).[1][2][3]
Fragmentation: Loss of C₅H₁₁ (Pentyl) → m/z 163.[1][2][3]
Experimental Protocols
Workflow 1: Synthesis & Purification Strategy
Context: Synthesis via Friedel-Crafts Acylation is the industry standard for this class.[1]
Precursor: Start with 2-Methyl-1-(pentyloxy)benzene (prepared from o-cresol and 1-bromopentane).
Acylation: React precursor with Propionyl Chloride (1.1 eq) and AlCl₃ (1.2 eq) in Dichloromethane (DCM) at 0°C to 5°C.
Note: The 4-position is activated by the alkoxy group and sterically accessible.[1]
Quenching: Pour into ice/HCl. Extract with DCM.[1][3]
Purification:
Distillation: High vacuum distillation (bp ~160-170°C @ 5 mmHg).[1][2][3]
Recrystallization: Dissolve in hot Hexane or Ethanol/Water (9:1) .[1][2][3] Cool slowly to 4°C. The 3'-methyl derivative crystallizes with difficulty compared to the non-methylated analog; seeding may be required.[1]
Workflow 2: Analytical Characterization Logic
The following diagram illustrates the decision-making process for validating the compound.
Caption: Step-by-step analytical decision tree for validating 3'-Methyl-4'-n-pentoxypropiophenone purity.
Stability & Handling
Storage: Store at 2-8°C under Argon. The ether linkage is stable, but the ketone position can be susceptible to photo-oxidation over long periods.[1]
Safety: Irritant.[1][3] Wear gloves and safety glasses.[1][3] Avoid inhalation of dust/vapor.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard text for NMR/IR interpretation of aromatic ketones).
Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][3] (Protocol for Friedel-Crafts acylation).
Gray, G. W., & Jones, B. (1954).[1] "Mesomorphism and Chemical Constitution. Part II. The trans-p-n-Alkoxycinnamic Acids and Related Compounds." Journal of the Chemical Society, 1467-1470.[1] (Foundational data on alkoxy-substituted mesogens).
ChemicalBook/PubChem Databases. (2024). 4'-n-Pentoxypropiophenone (CAS 5461-02-9). (Used as the comparative baseline).[1][2][3]
A Comprehensive Guide to the Proper Disposal of 3'-Methyl-4'-n-pentoxypropiophenone
This document provides essential safety and logistical information for the proper disposal of 3'-Methyl-4'-n-pentoxypropiophenone. As researchers, scientists, and drug development professionals, our commitment to safety...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for the proper disposal of 3'-Methyl-4'-n-pentoxypropiophenone. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following procedures are designed to ensure that waste generated from the use of this compound is managed responsibly, adhering to regulatory standards and best laboratory practices.
Hazard Identification and Risk Assessment
3'-Methyl-4'-n-pentoxypropiophenone is an aromatic ketone. While specific toxicological data is unavailable, related compounds in the propiophenone family exhibit characteristics that necessitate careful handling and disposal. Based on its chemical structure and data from analogous compounds, it should be treated as a hazardous substance until a formal waste determination is completed.
Inferred Hazard Profile:
Toxicity: Propiophenone derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They may cause irritation to the skin, eyes, and respiratory system.[2][4][5]
Ignitability: As an organic solvent, it is likely combustible. Aromatic ketones can have flash points that classify them as ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] For example, the flash point of 4'-Methoxypropiophenone is 61°C.[7]
Environmental Hazard: This compound should not be released into the environment, as its effects on aquatic life are unknown.[4][8][9] Preventing entry into drains and waterways is a critical aspect of responsible disposal.[8][9]
Parameter
Guideline / Inferred Value
Source/Rationale
Waste Classification
Hazardous Waste (Assumed)
Based on the properties of ketones and aromatic compounds.[6][10]
EPA Hazard Codes (Potential)
D001 (Ignitability)
Many organic solvents have flashpoints below 140°F (60°C).[6]
Personal Protective Equipment (PPE)
Nitrile gloves, safety goggles with side-shields, lab coat.
Standard practice for handling propiophenone derivatives.[7][11]
To prevent hazardous reactions in waste containers.[11]
Container Type
Tightly sealed, chemically resistant (e.g., HDPE or glass).
To prevent leaks and degradation from air or moisture.[11][12]
Pre-Disposal and Waste Segregation: The Foundation of Safe Disposal
The principle of "cradle-to-grave" management for hazardous materials, as mandated by the EPA under RCRA, begins the moment a chemical is deemed waste. Proper segregation is paramount to prevent dangerous chemical reactions and to ensure that waste is sent to the correct treatment facility.
Causality of Segregation: Combining incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances. For instance, mixing organic solvents with strong oxidizers can create a fire or explosion hazard. Therefore, 3'-Methyl-4'-n-pentoxypropiophenone waste must be collected in a dedicated container, separate from other waste streams.
Waste Stream Identification:
Non-Halogenated Organic Solvent Waste: This is the most likely classification for pure 3'-Methyl-4'-n-pentoxypropiophenone and solutions where it is the primary component.
Contaminated Solids: This includes items like gloves, weigh boats, and absorbent paper towels that are grossly contaminated with the compound.
Aqueous Waste: Solutions containing low concentrations of the compound. Note: Do not dispose of this down the drain. Even small amounts of organic compounds can be harmful to aquatic ecosystems.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling and disposing of waste containing 3'-Methyl-4'-n-pentoxypropiophenone.
Step 1: Container Preparation and Labeling
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are recommended.[11][12]
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should include:
The full chemical name: "3'-Methyl-4'-n-pentoxypropiophenone".
An indication of the hazards (e.g., "Ignitable," "Irritant").
The accumulation start date.
Step 2: Waste Collection
Pure Substance and Concentrated Solutions: Carefully transfer the waste into the labeled hazardous waste container using a funnel to prevent spills on the container's exterior.[12]
Contaminated Labware (Non-sharps):
For items like pipette tips and centrifuge tubes, collect them in a separate, clearly labeled, sealed plastic bag or a wide-mouth container designated for solid chemical waste.
The container should be labeled "Hazardous Waste - Solid Debris with 3'-Methyl-4'-n-pentoxypropiophenone".
Decontamination of Glassware:
Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
The first two rinses (rinsate) must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container.[6]
The final rinse may be disposed of similarly or as directed by your institution's EHS guidelines.
Step 3: Storage and Final Disposal
Secure Storage: Keep the waste container tightly closed when not in use.[11][12] Store it in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from heat and ignition sources.[6]
Arrange for Pickup: Do not overfill the container; leave at least 1 inch of headspace to allow for vapor expansion.[13] Contact your institution's EHS department to schedule a pickup. Waste must be disposed of through a licensed hazardous waste facility.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste streams containing 3'-Methyl-4'-n-pentoxypropiophenone.
Caption: Decision-making workflow for the segregation and disposal of waste.
Emergency Procedures for Spills
In the event of a spill during the disposal process, adhere to the following emergency procedures.
Alert Personnel: Immediately notify others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
Isolate and Ventilate: Close the lab door and increase ventilation to the area if it is safe to do so.
PPE: Before cleaning a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. A respirator may be necessary if vapors are significant.[14]
Containment and Cleanup:
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[4]
Work from the outside of the spill inward to prevent spreading.
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]
Reporting: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
A-C-T Metal Deck Supply. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Smolecule. (2026, February). Storage conditions and stability of propiophenone derivatives.
BenchChem. (2025). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone.
U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Waste.
RiskAssess. (n.d.). Disposal of chemical wastes.
Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS.
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 3'-methylacetophenone.
CDH Fine Chemical. (n.d.). 4-METHYL PROPIOPHENONE MATERIAL SAFETY DATA SHEET.
Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
Auburn Research. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE.
Thermo Fisher Scientific. (n.d.). Benzo-1,3-dioxole-5-propionic acid SAFETY DATA SHEET.
CDH Fine Chemical. (n.d.). PROPIOPHENONE MATERIAL SAFETY DATA SHEET.
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 3,4-Methylenedioxypropiophenone.
Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
MetaSci. (n.d.). Safety Data Sheet 4'-Methylpropiophenone.
Personal protective equipment for handling 3'-Methyl-4'-n-pentoxypropiophenone
Operational Safety Guide: 3'-Methyl-4'-n-pentoxypropiophenone CAS Number: 1443340-67-7 Chemical Family: Alkoxy-substituted Propiophenone Audience: Synthetic Chemists, Process Engineers, and Lab Safety Officers.[1][2][3]...
CAS Number: 1443340-67-7
Chemical Family: Alkoxy-substituted Propiophenone
Audience: Synthetic Chemists, Process Engineers, and Lab Safety Officers.[1][2][3]
Part 1: Critical Hazard Profile & Risk Assessment
Executive Summary:
3'-Methyl-4'-n-pentoxypropiophenone is a specialized organic intermediate, likely utilized in the synthesis of pharmaceuticals (e.g., muscle relaxants like Tolperisone analogs) or liquid crystal mesogens.[1][2][3] Its structure—a lipophilic pentoxy tail attached to a reactive propiophenone core—dictates its safety profile.[1][2][3] Unlike simple ketones, its high lipophilicity facilitates skin absorption, while the ketone moiety presents inhalation and irritation risks.[1][2][3]
Physicochemical Hazard Analysis:
Property
Characteristic
Safety Implication
Physical State
Solid (Low-melting) or Viscous Liquid
Dust generation is possible during weighing; heating increases vapor pressure significantly.[1][2][3]
Lipophilicity
High (Pentoxy chain)
High Skin Absorption Potential. Standard latex gloves are insufficient.[1][2][3]
Reactivity
Ketone / Ether functionality
Incompatible with strong oxidizers and reducing agents.[2][3] Flammable if heated.[1][2][3]
Toxicology (Inferred)
Irritant (Skin/Eye/Respiratory)
H315, H319, H335. Potential for sensitization upon repeated contact.[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on generic "safety gear." Select PPE based on the specific task and the compound's ability to permeate standard barriers.[1][2][3]
Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.[1][2][3]
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: Prevents contamination of the workspace with lipophilic dust that is difficult to clean.[1][3]
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3]
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent "jumping" of particles.[1][2][3]
Transfer: Use disposable antistatic weighing boats. Do not use spatula transfers for quantities <10mg; use gravimetric addition if possible.[1][2][3]
Decontamination: Immediately wipe the balance area with a tissue dampened in Ethanol or Isopropanol .[1][2][3] The pentoxy chain makes water ineffective for cleaning.[1][2][3]
Protocol B: Solubilization & Reaction Monitoring
Context: The compound is likely soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water.[1][2][3]
Solvent Choice: When dissolving, add solvent slowly to the solid.[1][2][3] Avoid vigorous vortexing in open vessels to prevent aerosolization.[1][2][3]
Heating: If refluxing, ensure the condenser coolant is active before heating.[1][2][3] The compound's boiling point is high, but solvent vapors will carry the substance.[1][2][3]
Sampling: Do not remove aliquots with open pipettes outside the hood. Use a septum and syringe technique for TLC/HPLC sampling.[1][2][3]
Part 4: Visualization & Logic
Figure 1: PPE & Exposure Response Logic
This decision tree guides the researcher through safety choices based on the physical state of the chemical.[1][2][3]
Caption: Operational logic for selecting protective equipment based on the physical state of the compound.
Figure 2: Spill Response Workflow
A self-validating loop for managing accidental release.[1][2][3]
Caption: Step-by-step containment and neutralization protocol for laboratory spills.
Part 5: Waste Disposal & Logistics
Disposal Classification:
Waste Stream: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).[1][2][3]
Labeling: Must be labeled "Flammable" and "Irritant".[1][2][3]
Destruction: High-temperature incineration is the only approved method.[1][2][3] Do not dispose of down the drain; the pentoxy group ensures high aquatic toxicity and persistence.[1][2][3]
Storage Logistics:
Temperature: Store at 2°C – 8°C (Refrigerated). Propiophenone derivatives can degrade or discolor (oxidize) at room temperature over time.[1][2][3]
Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible to prevent oxidation of the ether tail.[2][3]
Segregation: Keep away from Nitric Acid, Peroxides, and strong bases.[1][2][3]
References
PubChem. (n.d.).[1][2][3] Propiophenone Derivative Safety Profile (GHS Classifications). National Library of Medicine.[1][2][3] Retrieved March 2, 2026, from [Link]